molecular formula C10H12O4 B589323 4-(2,3-Dihydroxyphenyl)butanoic acid CAS No. 79638-23-6

4-(2,3-Dihydroxyphenyl)butanoic acid

Cat. No.: B589323
CAS No.: 79638-23-6
M. Wt: 196.202
InChI Key: QQRBCHYOXNWMKN-UHFFFAOYSA-N
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Description

4-(2,3-Dihydroxyphenyl)butanoic acid is a catechol-substituted fatty acid of interest in various chemical and biochemical research fields. The compound features a butanoic acid chain linked to a 2,3-dihydroxyphenyl ring, a catechol moiety known for its metal-chelating properties and role as a precursor in synthesis . This structure suggests potential applications as a building block for synthesizing more complex molecules, including pharmaceuticals and ligands for metal catalysis. In biochemical research, it may serve as a metabolite analog or standard. Researchers can utilize this compound to study enzyme interactions with catechol substrates or explore its potential antioxidant properties. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-dihydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-8-5-1-3-7(10(8)14)4-2-6-9(12)13/h1,3,5,11,14H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBCHYOXNWMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(2,3-dihydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dihydroxyphenyl)butanoic acid is a phenolic acid derivative with potential applications in pharmaceutical and life sciences research. As with any compound of interest, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective delivery mechanisms, and developing analytical methods. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential biological significance based on the known activities of related phenolic acids.

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in publicly available literature, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

PropertyPredicted Value
IUPAC Name This compound
Chemical Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Melting Point Not available (predicted to be a solid at room temperature)
Boiling Point Not available
Water Solubility Moderately soluble (presence of polar hydroxyl and carboxylic acid groups)
pKa ~4-5 (for the carboxylic acid), ~9-10 (for the phenolic hydroxyl groups)
LogP ~1.5 - 2.0

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of this compound requires empirical determination of its physicochemical properties. The following are standard experimental protocols that can be employed.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1][2][3][4][5] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for formulation and in-vitro assay development.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A small, accurately weighed amount of this compound is added to a known volume of the solvent in a vial at a controlled temperature.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached (typically several hours).

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH.

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[11][12]

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid. The pKa values of the phenolic hydroxyl groups can be determined if the titration is continued to higher pH values.[11][12]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology (Shake-Flask Method):

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).[13][14][15]

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Plausible Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 2,3-dimethoxybenzaldehyde. This multi-step synthesis involves a Wittig reaction, followed by reduction and subsequent demethylation.

SynthesisWorkflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start1 2,3-Dimethoxybenzaldehyde step1 Wittig Reaction start1->step1 start2 Methyl (triphenylphosphoranylidene)acetate start2->step1 inter1 Methyl 3-(2,3-dimethoxyphenyl)acrylate step1->inter1 Esterification step2 Hydrogenation (Reduction) inter2 Methyl 3-(2,3-dimethoxyphenyl)propanoate step2->inter2 step3 Hydrolysis inter3 3-(2,3-dimethoxyphenyl)propanoic acid step3->inter3 step4 Demethylation product This compound step4->product inter1->step2 inter2->step3 inter3->step4

Caption: Plausible synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound are not well-documented, its structural similarity to other phenolic acids suggests it may possess similar biological functions. Phenolic acids are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[16]

The antioxidant activity of phenolic acids is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[16] This activity is often linked to the modulation of cellular signaling pathways involved in oxidative stress response, such as the Nrf2-Keap1 pathway.

SignalingPathway cluster_stimulus Stimulus cluster_compound Intervention cluster_pathway Nrf2-Keap1 Signaling Pathway stim Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stim->keap1_nrf2 maintains Nrf2 in cytoplasm compound This compound (Phenolic Acid) compound->keap1_nrf2 disrupts complex nrf2 Nrf2 (transcription factor) keap1_nrf2->nrf2 releases Nrf2 are Antioxidant Response Element (ARE) in DNA nrf2->are translocates to nucleus and binds genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription proteins Protective Proteins genes->proteins translation proteins->stim neutralizes

References

Structural Elucidation and Characterization of 4-(2,3-dihydroxyphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-(2,3-dihydroxyphenyl)butanoic acid. Due to the limited availability of published experimental data for this specific isomer, this document presents a compilation of predicted spectroscopic data and detailed, robust experimental protocols based on established principles of organic chemistry and data from analogous phenolic compounds. The methodologies outlined herein are intended to serve as a foundational reference for researchers engaged in the synthesis, purification, and characterization of this and similar molecules. This guide includes predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside standardized protocols for these analytical techniques. Visual diagrams of key workflows are provided to facilitate experimental design and execution.

Introduction

This compound is a phenolic acid derivative with potential applications in pharmacology and materials science, owing to its catechol moiety and carboxylic acid functional group. The precise characterization of its chemical structure is paramount for understanding its biological activity, chemical reactivity, and for ensuring purity and consistency in research and development. This guide details the necessary analytical techniques and expected outcomes for the comprehensive structural elucidation of this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are estimated based on computational models and data from structurally related compounds.

PropertyPredicted Value
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
AppearanceOff-white to pale yellow solid
Melting Point135-140 °C (estimated)
Boiling Point> 300 °C (decomposes)
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa~4.5 (carboxylic acid), ~9.5, ~11.5 (phenolic hydroxyls)

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 br s 1H -COOH
~8.8 br s 1H Ar-OH
~8.6 br s 1H Ar-OH
~6.65 t, J=7.8 Hz 1H Ar-H
~6.58 dd, J=7.8, 1.5 Hz 1H Ar-H
~6.49 dd, J=7.8, 1.5 Hz 1H Ar-H
~2.60 t, J=7.5 Hz 2H -CH₂-Ar
~2.20 t, J=7.4 Hz 2H -CH₂-COOH

| ~1.80 | quintet, J=7.5 Hz | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~174.5 -COOH
~145.0 Ar-C-OH
~144.8 Ar-C-OH
~128.5 Ar-C
~119.0 Ar-CH
~116.5 Ar-CH
~115.8 Ar-CH
~33.5 -CH₂-COOH
~29.0 -CH₂-Ar

| ~26.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3500-3300 Broad, Strong O-H stretch (phenolic)
3300-2500 Broad, Strong O-H stretch (carboxylic acid)[1][2]
~2940 Medium C-H stretch (aliphatic)
1710-1680 Strong C=O stretch (carboxylic acid)[1][2]
~1600, ~1470 Medium-Strong C=C stretch (aromatic)

| ~1250 | Strong | C-O stretch (aryl ether/phenol) |

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

Table 4: Predicted Mass Spectrometry Data

m/z Ion
195.06 [M-H]⁻

| 151.07 | [M-H-CO₂]⁻ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene, followed by Clemmensen reduction and subsequent demethylation.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Demethylation A 1,2-Dimethoxybenzene + Succinic Anhydride C 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid A->C Reaction B AlCl₃ in CS₂ B->C Catalyst D 4-(2,3-Dimethoxyphenyl)butanoic acid C->D Reduction F This compound D->F Demethylation E Zn(Hg), conc. HCl E->D Reagents G BBr₃ in CH₂Cl₂ G->F Reagent

A plausible synthetic workflow for this compound.
Purification: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase. b. Load the solution onto the pre-equilibrated silica gel column. c. Elute the compound using the solvent gradient. d. Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify fractions containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (High Resolution) Start->MS HPLC HPLC Analysis Start->HPLC MP Melting Point Determination Start->MP Structure_Confirmed Structure Elucidated & Purity Confirmed NMR->Structure_Confirmed Confirm Connectivity IR->Structure_Confirmed Identify Functional Groups MS->Structure_Confirmed Confirm Molecular Formula HPLC->Structure_Confirmed Assess Purity MP->Structure_Confirmed Confirm Identity & Purity

Workflow for the structural characterization and purity assessment.

4.3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

4.3.2. IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.

  • Instrumentation: An ATR-FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

4.3.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent such as methanol.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion.

4.3.4. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Purpose: To assess the purity of the compound.

4.3.5. Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern analytical techniques. This guide provides a comprehensive framework of the expected spectroscopic data and detailed experimental protocols necessary for its synthesis and characterization. While the data presented is predictive, it offers a robust starting point for researchers and is based on well-established chemical principles. The successful application of these methods will ensure the unambiguous identification and purity assessment of the target molecule, which is a critical step in any subsequent scientific investigation or development process.

References

In-depth Technical Guide: Biological Activity of 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant lack of specific data on the biological activity, mechanisms of action, and therapeutic potential of 4-(2,3-dihydroxyphenyl)butanoic acid. While the broader class of phenolic and butanoic acids has been the subject of extensive research, this particular isomer appears to be largely uncharacterized in publicly available scientific databases and publications.

This guide aims to provide a transparent overview of the available information, highlight the current knowledge gap, and offer context based on structurally related compounds.

Current State of Research

As of late 2025, dedicated studies on the biological effects of this compound are not present in prominent scientific literature databases. Searches for its specific activity, including quantitative data on efficacy, detailed experimental protocols, and associated signaling pathways, did not yield any relevant results.

Insights from Structurally Related Compounds

While direct information is unavailable, the biological activities of other dihydroxyphenyl and hydroxyphenyl butanoic acid derivatives may offer some preliminary hypotheses for future research. It is crucial to note that even minor changes in the position of hydroxyl groups on the phenyl ring can dramatically alter the biological and toxicological properties of a compound.

For context, related compounds have been investigated for various activities:

  • Antioxidant Properties: Phenolic compounds, particularly those with catechol (1,2-dihydroxybenzene) moieties, are often potent antioxidants. The dihydroxy- E-caffeic acid, for example, is a well-known antioxidant. The presence of the 2,3-dihydroxyphenyl group in the target compound suggests potential radical scavenging activity.

  • Anti-inflammatory Effects: Some benzenesulfonamide derivatives of butanoic acid have shown in vivo anti-inflammatory activity. For instance, certain compounds have been reported to inhibit carrageenan-induced rat-paw edema.

  • Antimicrobial Activity: Various derivatives of butanoic acid have been synthesized and tested for their antimicrobial properties against a range of bacteria and fungi.

It is important to reiterate that these are general activities of related but distinct molecules and should not be directly extrapolated to this compound without experimental validation.

Future Research Directions

The absence of data on this compound presents a clear opportunity for novel research. A logical workflow for characterizing its biological activity would involve a series of in vitro and in vivo studies.

Proposed Initial Screening Workflow

The following diagram illustrates a potential experimental workflow for the initial biological characterization of this compound.

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation (if warranted by in vitro results) cluster_2 Mechanism of Action Studies A Compound Synthesis & Purity Analysis B Cytotoxicity Assays (e.g., MTT, LDH) A->B Test Compound C Antioxidant Activity (e.g., DPPH, ABTS) A->C Test Compound D Enzyme Inhibition Assays (e.g., COX, LOX) A->D Test Compound E Antimicrobial Screening (MIC/MBC) A->E Test Compound F Animal Model of Inflammation (e.g., Carrageenan-induced edema) B->F Non-toxic Concentrations I Signaling Pathway Analysis (e.g., Western Blot, qPCR for NF-κB, MAPK) D->I Positive Hit G Toxicity Studies (Acute & Sub-acute) H Pharmacokinetic Profiling (ADME) J Gene Expression Profiling (Microarray, RNA-Seq)

The Elusive Presence of 4-(2,3-dihydroxyphenyl)butanoic Acid in the Plant Kingdom: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of scientific literature reveals a significant gap in the understanding of 4-(2,3-dihydroxyphenyl)butanoic acid within the plant kingdom. Despite extensive searches of metabolic databases and phytochemical literature, there is currently no direct evidence to confirm the natural occurrence, biosynthetic pathways, or physiological roles of this specific phenolic acid in plant species. This whitepaper summarizes the current state of knowledge and outlines potential avenues for future research.

Introduction

Phenolic acids are a diverse group of secondary metabolites found throughout the plant kingdom, playing crucial roles in growth, development, and defense. While many dihydroxyphenyl derivatives have been identified and characterized in plants, the specific isomer this compound remains conspicuously absent from the body of scientific literature. This document aims to provide researchers, scientists, and drug development professionals with a thorough overview of the current void in information regarding this compound's presence and function in plants.

Search for Natural Occurrence: An Overview

An exhaustive search of phytochemical databases and scientific publications was conducted to identify any plant species reported to contain this compound. This investigation yielded no direct reports of its isolation or identification from any plant source. While structurally similar compounds, such as 4-(3,4-dihydroxyphenyl)butanoic acid and other phenolic acids, are well-documented, the 2,3-dihydroxy isomer has not been identified. This suggests that if the compound is present in plants, it is likely in concentrations below the detection limits of standard analytical techniques or is a rare metabolite with a very restricted distribution.

Biosynthetic Pathways: A Theoretical Perspective

In the absence of direct evidence, any discussion of the biosynthesis of this compound in plants is purely speculative. Phenylpropanoid and related metabolic pathways are the primary routes for the synthesis of phenolic compounds in plants. A hypothetical biosynthetic route could potentially involve the hydroxylation of 4-phenylbutanoic acid or the modification of other existing phenolic precursors. However, no known enzymatic activities or gene clusters have been associated with the production of this specific isomer.

To illustrate a potential, yet unconfirmed, logical relationship for the formation of such a compound, a generalized diagram of the phenylpropanoid pathway leading to various phenolic acids is presented below. It is critical to note that the pathway to this compound is not established and is included here for conceptual purposes only.

Hypothetical_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Other_Phenolic_Acids Other_Phenolic_Acids p_Coumaric_acid->Other_Phenolic_Acids Hypothetical_Precursor Hypothetical_Precursor p_Coumaric_acid->Hypothetical_Precursor Multiple Steps (Hypothetical) 4_2_3_DHBA This compound Hypothetical_Precursor->4_2_3_DHBA Hydroxylation/Reduction (Hypothetical)

Caption: A simplified and hypothetical metabolic pathway illustrating the potential origin of this compound from the central phenylpropanoid pathway. The pathway to this specific compound is currently unconfirmed.

Quantitative Data and Experimental Protocols: A Notable Absence

Consistent with the lack of confirmed natural occurrence, there is no quantitative data available on the concentration of this compound in any plant tissues. Consequently, there are no established and validated experimental protocols for the extraction, detection, and quantification of this specific compound from plant matrices.

For researchers interested in exploring the potential presence of this molecule, a general workflow for the analysis of phenolic acids from plant material is proposed. This should be considered a starting point for method development, as optimization would be necessary.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Purification and Analysis cluster_2 Identification Plant_Material Plant_Material Grinding Grinding Plant_Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Chromatography LC-MS/MS or GC-MS Filtration->Chromatography Data_Analysis Data_Analysis Chromatography->Data_Analysis Spectral_Matching Spectral Matching (with standard) Data_Analysis->Spectral_Matching

Caption: A generalized experimental workflow for the analysis of phenolic compounds in plants. This serves as a template for developing a method to search for this compound.

Signaling Pathways and Physiological Roles

Given that the presence of this compound in plants has not been established, there is no information regarding its potential involvement in any signaling pathways or its physiological functions. Research into the biological activities of other dihydroxyphenyl compounds suggests that if this molecule were present, it could potentially exhibit antioxidant, allelopathic, or defense-related properties.

Conclusion and Future Directions

  • Targeted Metabolomic Screening: Utilizing high-sensitivity analytical platforms (e.g., UPLC-QTOF-MS) to screen a wide variety of plant species, particularly those known to produce a diversity of phenolic compounds, for the presence of this specific isomer.

  • Synthesis of Analytical Standards: The chemical synthesis of an authentic standard of this compound is a critical prerequisite for its unambiguous identification and quantification in plant extracts.

  • Exploration of Biosynthetic Genes: If the compound is discovered in a particular plant species, subsequent research should focus on identifying the genes and enzymes responsible for its biosynthesis through transcriptomic and genomic approaches.

The exploration of novel plant metabolites is essential for the discovery of new bioactive compounds with potential applications in medicine and agriculture. The current lack of information on this compound highlights a frontier in phytochemical research, inviting scientists to investigate its potential existence and role in the plant kingdom.

A Comprehensive Technical Guide on 4-(2,3-dihydroxyphenyl)butanoic Acid as a Microbial Metabolite of Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds abundant in plant-based foods, are extensively metabolized by the gut microbiota into a variety of smaller phenolic acids. These metabolites are often more bioavailable than their parent compounds and are thought to contribute significantly to the health benefits associated with flavonoid consumption. This technical guide provides an in-depth exploration of 4-(2,3-dihydroxyphenyl)butanoic acid, a key microbial metabolite of flavan-3-ols. We will delve into its formation, analytical quantification, and potential biological activities, with a focus on its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

The human gut microbiome plays a pivotal role in the metabolism of dietary compounds that are not absorbed in the upper gastrointestinal tract. Flavan-3-ols, a subclass of flavonoids found in tea, cocoa, grapes, and various fruits, are prominent examples of such compounds.[1] While monomeric flavan-3-ols like catechin and epicatechin can be partially absorbed in the small intestine, a significant portion, along with their oligomeric and polymeric forms (proanthocyanidins), reaches the colon. Here, they are transformed by the resident microbiota into a series of smaller, more readily absorbable phenolic compounds.[1][2]

One such group of metabolites are the phenyl-γ-valerolactones and their subsequent ring-fission products, the phenylvaleric acids. Further microbial degradation of these intermediates leads to the formation of various phenolic acids, including 4-(dihydroxyphenyl)butanoic acid isomers. This guide will specifically focus on this compound, providing a detailed overview of its generation from parent flavonoids and its potential physiological relevance.

Microbial Metabolism of Flavan-3-ols to 4-(dihydroxyphenyl)butanoic acid

The biotransformation of flavan-3-ols by the gut microbiota is a complex, multi-step process involving various enzymatic reactions. The initial and critical step is the cleavage of the C-ring of the flavan-3-ol structure.[3] This is followed by a series of reactions including lactonization, dehydroxylation, and side-chain degradation.

A proposed metabolic pathway for the formation of dihydroxyphenyl)butanoic acid from flavan-3-ols is as follows:

  • C-ring cleavage: The heterocyclic C-ring of the flavan-3-ol monomer or procyanidin is opened by microbial enzymes to form a diphenylpropan-2-ol derivative.[3]

  • Lactonization: This intermediate undergoes lactonization to form phenyl-γ-valerolactones.

  • Valerolactone ring opening and side-chain degradation: The valerolactone ring is subsequently opened, and the five-carbon side chain can be shortened through β-oxidation, leading to the formation of phenylbutanoic acids.

  • Hydroxylation/Dehydroxylation: The hydroxylation pattern of the resulting phenylbutanoic acid is dependent on the hydroxylation of the original B-ring of the flavan-3-ol and subsequent microbial dehydroxylation reactions.

While 2-(3,4-dihydroxyphenyl)acetic acid and 5-(3,4-dihydroxyphenyl)-γ-valerolactone have been identified as major metabolites of procyanidin dimers, the formation of various dihydroxyphenylbutanoic acid isomers is also plausible.[4][5] The specific isomer, this compound, would arise from flavan-3-ols possessing a dihydroxylated B-ring at positions 3' and 4', which then undergo microbial modifications.

Quantitative Data on Metabolite Formation

The quantitative conversion of flavan-3-ols to their microbial metabolites can vary significantly depending on the specific parent compound, the composition of the individual's gut microbiota, and the in vitro or in vivo experimental conditions. The following table summarizes representative data on the formation of related dihydroxyphenyl metabolites from the in vitro fermentation of flavan-3-ols with human fecal microbiota. While specific data for this compound is limited, the presented data for closely related compounds provides a valuable reference.

Parent CompoundMetaboliteConcentration (µM) after 24h FermentationMolar Yield (%)Reference
Procyanidin Dimers2-(3,4-dihydroxyphenyl)acetic acid~12.0~12 (assuming 2 moles of metabolite per mole of dimer)[5]
(+)-Catechin5-(3',4'-dihydroxyphenyl)-γ-valerolactoneData not explicitly provided in µM-[3]
(+)-Catechin4-hydroxy-(3',4'-dihydroxyphenyl)-valeric acidData not explicitly provided in µM-[3]

Note: Molar yield is calculated based on the initial concentration of the parent compound and the final concentration of the metabolite. The yield of phenylacetic acids from procyanidins is notable, suggesting that shorter-chain phenolic acids are significant end-products of flavan-3-ol metabolism.

Experimental Protocols

In Vitro Fermentation of Flavan-3-ols with Human Fecal Microbiota

This protocol describes a general procedure for the anaerobic fermentation of flavan-3-ols using human fecal samples to simulate colonic metabolism.

Materials:

  • Flavan-3-ol standards (e.g., (+)-catechin, (-)-epicatechin, procyanidin B2)

  • Anaerobic growth medium (e.g., basal medium containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or system

  • Sterile, anaerobic tubes or vials

  • Incubator

Procedure:

  • Preparation of Fecal Slurry:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic buffer inside an anaerobic chamber.

    • Filter the slurry through several layers of cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Dispense the prepared fecal slurry into sterile, anaerobic tubes containing the anaerobic growth medium.

    • Add the flavan-3-ol substrate to the desired final concentration (e.g., 50-100 µM).

    • Include a control group without the flavan-3-ol substrate.

  • Incubation:

    • Incubate the tubes anaerobically at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Collection and Processing:

    • At each time point, remove an aliquot of the fermentation culture.

    • Immediately stop the microbial activity by adding a quenching solvent (e.g., ice-cold methanol or acetonitrile) and/or by flash-freezing in liquid nitrogen.

    • Centrifuge the samples to pellet the bacterial cells and debris.

    • Collect the supernatant for metabolite analysis.

Quantification of this compound by UPLC-QTOF-MS/MS

This protocol outlines a method for the identification and quantification of this compound in fermentation samples using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry.

Instrumentation:

  • UPLC system with a reverse-phase C18 column

  • QTOF mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Authentic standard of this compound (if available) or a closely related isomer for reference.

Procedure:

  • Sample Preparation:

    • Thaw the collected fermentation supernatants.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and enrich the phenolic acid fraction.

    • Evaporate the solvent and reconstitute the residue in a suitable injection solvent (e.g., 10% ACN in water with 0.1% formic acid).

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 column (or equivalent)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: A linear gradient from 5-95% B over a suitable time to achieve separation of isomers.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 1-5 µL

  • QTOF-MS/MS Conditions:

    • Ionization Mode: ESI negative

    • Scan Range: m/z 50-1000

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) to obtain fragment ions for structural confirmation. The precursor ion for this compound (C10H12O4) is m/z 195.0663 [M-H]-.

    • Data Acquisition: Acquire data in both full scan MS and targeted MS/MS modes.

  • Quantification:

    • Generate a calibration curve using the authentic standard.

    • Quantify the analyte in the samples by comparing its peak area to the calibration curve.

    • If an authentic standard is not available, semi-quantification can be performed using a standard of a structurally similar compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the broader class of flavonoid-derived phenolic acids has been shown to possess various bioactive properties, including antioxidant and anti-inflammatory effects. Two key signaling pathways that are often modulated by such compounds are the NF-κB and Keap1-Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many natural compounds, including phenolic acids, have been shown to inhibit this pathway at various steps.[1][6][7][8]

NFkB_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates p_IkB p-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) Proteasome Proteasome p_IkB->Proteasome NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Metabolite 4-(2,3-dihydroxyphenyl) butanoic acid Metabolite->IKK_Complex Inhibits Metabolite->NFkB_n Inhibits Nuclear Translocation/DNA Binding

Figure 1. Potential inhibition of the NF-κB signaling pathway.
Activation of the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. In response to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective enzymes. Several natural compounds are known to activate this pathway.[9][10][11][12][13][14][15]

Nrf2_Pathway Metabolite 4-(2,3-dihydroxyphenyl) butanoic acid Keap1 Keap1 Metabolite->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Nrf2_n Nrf2 Maf Maf Nrf2_n->Maf Dimerizes with ARE ARE Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes

Figure 2. Potential activation of the Keap1-Nrf2 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the formation and biological activity of this compound from flavonoids.

Experimental_Workflow Start Start: Select Flavonoid (e.g., Procyanidins) Fermentation In Vitro Fermentation with Human Fecal Microbiota Start->Fermentation Extraction Metabolite Extraction (SPE or LLE) Fermentation->Extraction Analysis UPLC-QTOF-MS/MS Analysis (Quantification & Identification) Extraction->Analysis Data_Analysis Data Analysis (Metabolite Profiling) Analysis->Data_Analysis Bioactivity Biological Activity Assessment (Cell Culture Models) Data_Analysis->Bioactivity Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR for NF-κB & Nrf2 targets) Bioactivity->Signaling Conclusion Conclusion: Elucidate Metabolic Fate & Bioactivity Signaling->Conclusion

Figure 3. Experimental workflow for studying flavonoid metabolites.

Conclusion

This compound is a microbially-derived metabolite of dietary flavan-3-ols. Understanding its formation, bioavailability, and biological activity is crucial for elucidating the mechanisms behind the health benefits of flavonoid-rich foods. The experimental protocols and analytical methods described in this guide provide a framework for researchers to further investigate this and other related phenolic acid metabolites. Future research should focus on obtaining more precise quantitative data for the conversion of various flavan-3-ols to this compound and on directly assessing its impact on key cellular signaling pathways, such as the NF-κB and Keap1-Nrf2 pathways, to validate its potential as a bioactive compound. This knowledge will be invaluable for the development of novel functional foods and therapeutic agents.

References

An In-depth Technical Guide on 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available literature and a prospective analysis of a novel compound.

Executive Summary

A thorough review of scientific literature reveals a notable absence of studies specifically detailing the synthesis, properties, and biological activities of 4-(2,3-dihydroxyphenyl)butanoic acid. While its isomer, 4-(3,4-dihydroxyphenyl)butanoic acid, is documented, the 2,3-dihydroxyphenyl variant remains an uncharacterized molecule. This technical guide addresses this knowledge gap by proposing a viable synthetic pathway, predicting its potential biological significance based on structurally analogous compounds, and providing detailed hypothetical experimental protocols. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this novel chemical entity.

Proposed Synthesis of this compound

Given the lack of published methods for the synthesis of this compound, a plausible multi-step synthetic route is proposed, commencing from the commercially available starting material, 2,3-dimethoxybenzaldehyde. This pathway involves a Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation and subsequent demethylation to yield the target compound.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Reduction cluster_3 Step 4: Tosylation cluster_4 Step 5: Cyanation cluster_5 Step 6: Hydrolysis cluster_6 Step 7: Demethylation 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Intermediate_1 Ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate 2,3-Dimethoxybenzaldehyde->Intermediate_1 1. Triethyl_phosphonoacetate Triethyl phosphonoacetate NaH NaH, THF NaH->Intermediate_1 Intermediate_2 Ethyl 3-(2,3-dimethoxyphenyl)propanoate Intermediate_1->Intermediate_2 2. Intermediate_3 3-(2,3-Dimethoxyphenyl)propan-1-ol Intermediate_2->Intermediate_3 3. H2_PdC H2, Pd/C, EtOH Intermediate_4 3-(2,3-Dimethoxyphenyl)propyl tosylate Intermediate_3->Intermediate_4 4. LiAlH4 LiAlH4, THF Intermediate_5 4-(2,3-Dimethoxyphenyl)butanenitrile Intermediate_4->Intermediate_5 5. TsCl TsCl, Pyridine Intermediate_6 4-(2,3-Dimethoxyphenyl)butanoic acid Intermediate_5->Intermediate_6 6. NaCN NaCN, DMSO Final_Product This compound Intermediate_6->Final_Product 7. H3O_plus H3O+ BBr3 BBr3, CH2Cl2

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of Ethyl 3-(2,3-dimethoxyphenyl)propanoate

  • Dissolve ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate (1.0 eq) in ethanol.

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

Step 3: Synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol

  • To a stirred solution of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 3-(2,3-dimethoxyphenyl)propanoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

Step 4: Synthesis of 3-(2,3-Dimethoxyphenyl)propyl tosylate

  • Dissolve 3-(2,3-dimethoxyphenyl)propan-1-ol (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the mixture into ice-water and extract with diethyl ether (3x).

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 5: Synthesis of 4-(2,3-Dimethoxyphenyl)butanenitrile

  • Dissolve 3-(2,3-dimethoxyphenyl)propyl tosylate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.5 eq) and stir the mixture at 60-70 °C for 12-16 hours.

  • Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 6: Synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid

  • Suspend 4-(2,3-dimethoxyphenyl)butanenitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1).

  • Heat the mixture at reflux for 12-24 hours until the reaction is complete.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 7: Synthesis of this compound

  • Dissolve 4-(2,3-dimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at -78 °C under an inert atmosphere.

  • Add boron tribromide (BBr3, 3.0 eq) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Predicted Biological Activities and Potential Mechanisms of Action

While no biological data exists for this compound, the activities of structurally similar compounds, such as other dihydroxyphenylalkanoic acids and butyrate derivatives, can provide valuable insights into its potential therapeutic applications.

Potential Antimicrobial and Anti-inflammatory Activity

Butyric acid and its derivatives are known to possess antimicrobial and anti-inflammatory properties.[1][2] The presence of the dihydroxyphenyl moiety may enhance these effects. Dihydroxyphenolic compounds are recognized for their antioxidant and radical scavenging activities.[3] The combination of the butyric acid chain and the catechol ring in this compound could result in a molecule with potent antimicrobial and anti-inflammatory effects.

Potential Signaling Pathway Modulation

Butyrate is a known inhibitor of histone deacetylases (HDACs), which play a crucial role in gene regulation.[4] Inhibition of HDACs can lead to the expression of genes involved in cell cycle arrest and apoptosis, suggesting a potential anti-cancer activity. It is plausible that this compound could also act as an HDAC inhibitor.

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound (Potential HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

A Technical Guide to the Potential Therapeutic Effects of 4-(2,3-dihydroxyphenyl)butanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the therapeutic effects of 4-(2,3-dihydroxyphenyl)butanoic acid is not currently available in the public domain. This guide provides an in-depth analysis of closely related structural analogs, 4-(4-hydroxyphenyl)butanoic acid and 4-(3,4-dihydroxyphenyl)butanoic acid, to infer potential therapeutic applications and mechanisms of action. The information presented herein is intended to serve as a foundation for future research into this class of compounds.

Introduction

Phenolic acids are a class of organic compounds that have garnered significant interest in the scientific community for their diverse biological activities. This guide focuses on the potential therapeutic effects of this compound. Due to the limited availability of specific data for this compound, we will explore the known biological activities and mechanisms of its structural isomers and related molecules. Specifically, this document will detail the potential antioxidant and anti-inflammatory properties of these compounds and discuss their application in advanced drug delivery systems.

The core structure, a phenylbutanoic acid, provides a scaffold that can be readily modified, and the presence of hydroxyl groups on the phenyl ring is often associated with the antioxidant and radical scavenging properties of these molecules. Understanding the therapeutic potential of closely related compounds can provide valuable insights for the future development and investigation of this compound.

Potential Therapeutic Effects of Structural Analogs

Based on studies of structurally similar compounds, this compound may possess antioxidant and anti-inflammatory properties.

4-(4-Hydroxyphenyl)butanoic Acid

This compound has been noted for its potential as a precursor in the synthesis of pharmaceuticals and is suggested to have antioxidant and anti-inflammatory properties[1].

Dihydroxyphenyl Compounds and Their General Mechanisms

Compounds containing a dihydroxyphenyl moiety are known to interact with various signaling pathways crucial in cellular responses to stress and inflammation. These include:

  • ERK/Akt Pathway: These kinases are central to regulating neuronal cell apoptosis. Interference with this pathway can lead to cell death, suggesting that compounds targeting this pathway could be relevant in neurodegenerative disease research[2].

  • NF-κB and MAPK Signaling: These pathways are critical in the inflammatory response. Modulation of these pathways can lead to a downregulation of inflammatory processes[3].

  • Nrf2/ARE Signaling Pathway: Activation of this pathway is a key cellular defense mechanism against oxidative stress. It leads to the upregulation of important antioxidant genes[4].

Quantitative Data from Analog Studies

Direct quantitative data on the therapeutic efficacy of this compound is not available. However, a study on a hydrogel incorporating 4-(4-hydroxyphenyl)butanoic acid for the controlled release of the antibiotic ciprofloxacin provides some quantitative insights into its application in drug delivery.

ParameterValueConditionsReference
Ciprofloxacin Loading >50%Loading onto SPI-g-(AA-co-HPBA) hydrogel[5]
Ciprofloxacin Absorption Time High for 7-8 hours, saturation after 10 hoursAbsorption onto SPI-g-(AA-co-HPBA) hydrogel[5]
Zone of Inhibition (Ciprofloxacin-loaded hydrogel) 2.9 cmAgainst E. coli[6]

Experimental Protocols for Analog Studies

The following protocols are adapted from a study on a soy protein isolate-based hydrogel co-grafted with acrylic acid and 4-(4-hydroxyphenyl)butanoic acid for controlled drug delivery[6].

Microwave-Assisted Preparation of Hydrogel
  • Preparation of Soy Protein Isolate (SPI) Suspension: Add 1.00 g of SPI to 10 mL of double-distilled water (pH 9.0) in a dried microwave vial under argon purging.

  • Initial Microwave Irradiation: Irradiate the suspension in an Anton Paar microwave at 60 °C for 15 minutes.

  • Addition of Initiator Precursor: Stop the reaction and add sodium bisulfite (202.0 mg, 1.94 mmol) to the suspension at room temperature under argon purging.

  • Second Microwave Irradiation: Seal the vial and irradiate in the microwave (400 W) at 85 °C for 10 minutes.

  • Graft Copolymerization: To this solution, add acrylic acid, 4-(4-hydroxyphenyl)butanoic acid, N,N-methylene-bis-acrylamide (cross-linker), and potassium persulfate (initiator). The exact amounts are optimized based on the desired properties of the hydrogel.

  • Purification: The resulting hydrogel is extensively washed with protic solvents to remove any unreacted monomers and homopolymers.

In Vitro Drug Release Study
  • Loading of Ciprofloxacin: The prepared hydrogel is loaded with a solution of ciprofloxacin. The amount of drug loaded is quantified using LC-MS.

  • Release Study: The drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline at pH 7.4) at 37 °C.

  • Sampling and Analysis: Aliquots of the release medium are withdrawn at predetermined time intervals, and the concentration of ciprofloxacin is measured using LC-MS to determine the release profile.

Antibacterial Activity Assay (Well Diffusion Method)
  • Bacterial Culture: A lawn of E. coli is prepared on an agar plate.

  • Well Preparation: Wells are created in the agar.

  • Sample Application: The wells are filled with the ciprofloxacin-loaded hydrogel, a control hydrogel without the drug, and a solution of neat ciprofloxacin.

  • Incubation: The plate is incubated to allow for bacterial growth and diffusion of the drug.

  • Measurement: The diameter of the zone of inhibition (the area where bacterial growth is prevented) around each well is measured.

Visualizations of Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by phenolic compounds and may be relevant to the biological activity of this compound and its analogs.

ERK_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified ERK/Akt signaling pathway involved in cell survival and proliferation.

NFkB_Pathway cluster_nucleus Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Inflammatory_Genes

Caption: Overview of the NF-κB signaling pathway in inflammation.

Nrf2_Pathway cluster_nucleus Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Nrf2_n Nrf2 Nrf2_n->ARE

Caption: The Nrf2-Keap1 pathway for antioxidant defense.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is lacking, the available data on its structural analogs suggest that it is a promising candidate for further investigation. The presence of the dihydroxyphenyl moiety points towards potential antioxidant and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as ERK/Akt, NF-κB, and Nrf2.

Future research should focus on the synthesis and in vitro characterization of this compound to evaluate its antioxidant and anti-inflammatory properties directly. Subsequent preclinical studies could then explore its efficacy and safety in relevant disease models. Furthermore, its potential for incorporation into novel drug delivery systems, as demonstrated for its 4-hydroxy analog, warrants exploration to enhance its bioavailability and therapeutic potential. This foundational work will be critical in elucidating the full therapeutic scope of this and related compounds.

References

In Vitro Mechanism of Action of 4-(2,3-Dihydroxyphenyl)butanoic Acid: An Extrapolated Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies detailing the specific mechanism of action for 4-(2,3-dihydroxyphenyl)butanoic acid are not presently available in the public domain. This technical guide extrapolates the potential mechanisms of action based on the well-documented in vitro activities of structurally analogous catecholic compounds, including isomers and other dihydroxyphenyl derivatives. The information presented herein is intended to provide a theoretical framework for future research and should not be considered as established fact for this compound.

Executive Summary

This compound is a phenolic compound featuring a catechol (2,3-dihydroxyphenyl) moiety. Based on the known biological activities of structurally related catechols, its in vitro mechanism of action is likely multifaceted, primarily revolving around its antioxidant, anti-inflammatory, and enzyme inhibitory properties. This guide synthesizes the available data on analogous compounds to propose a putative mechanistic profile for this compound, providing a foundation for targeted in vitro investigation.

Proposed Mechanisms of Action

The core functional group of this compound is the catechol ring, which is known to be redox-active. This structure suggests three primary areas of in vitro activity:

  • Antioxidant and Radical Scavenging Activity: The presence of two adjacent hydroxyl groups on the phenyl ring allows for the donation of hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

  • Anti-inflammatory Effects: By modulating key inflammatory pathways, catecholic compounds can reduce the production of pro-inflammatory mediators.

  • Enzyme Inhibition: The dihydroxyphenyl structure is a common pharmacophore for the inhibition of various enzymes, including those involved in melanin synthesis and inflammation.

Antioxidant Activity

The antioxidant capacity of catechols is a well-established principle. The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, resulting in the formation of a more stable phenoxyl radical.

Experimental Protocols for Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of DPPH in the same solvent.

    • Mix the test compound dilutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate.

    • Allow the solution to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add dilutions of the test compound to the diluted ABTS•+ solution.

    • Measure the absorbance after a set incubation period (e.g., 6 minutes).

    • Calculate the percentage of inhibition.

Expected Quantitative Data (Based on Analogous Compounds)

The following table summarizes typical antioxidant activity data for catecholic compounds.

CompoundAssayIC50 Value (µM)Reference Compound
3,4-Dihydroxyphenylacetic acidDPPH15.2Ascorbic Acid
Caffeic AcidDPPH8.5Ascorbic Acid
Protocatechuic AcidABTS12.7Trolox

Anti-inflammatory Activity

Structurally similar compounds to this compound have demonstrated anti-inflammatory effects in vitro, primarily through the inhibition of key signaling pathways such as NF-κB and the reduction of pro-inflammatory mediators.

Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols for Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay in Macrophages (e.g., RAW 264.7):

    • Culture RAW 264.7 cells in a suitable medium.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After incubation (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the concentration-dependent inhibition of NO production.

  • Western Blot for Pro-inflammatory Proteins (e.g., COX-2, iNOS):

    • Treat cells as described in the NO production assay.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify the band intensities to determine the effect on protein expression.

Expected Quantitative Data (Based on Analogous Compounds)
CompoundAssayCell LineConcentration% Inhibition
3,4-Dihydroxyphenylacetic acidNO ProductionRAW 264.750 µM60%
Caffeic AcidCOX-2 ExpressionJ774A.125 µM45%

Enzyme Inhibition

The catechol moiety is a known inhibitor of several enzymes, particularly those with a metal center in their active site. Tyrosinase, a copper-containing enzyme involved in melanogenesis, is a common target for dihydroxyphenyl compounds.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for in vitro tyrosinase inhibition assay.

Experimental Protocol for Tyrosinase Inhibition Assay
  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a solution of the substrate, L-DOPA, in the same buffer.

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add the tyrosinase solution and the test compound dilutions.

  • Pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature.

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.

Expected Quantitative Data (Based on Analogous Compounds)
CompoundEnzymeIC50 Value (µM)Inhibition Type
3-(2,4-dihydroxyphenyl)propanoic acidTyrosinase3.02Competitive
4-(3,4-dihydroxyphenyl)butanoic acidTyrosinase>100-

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural similarity of this compound to other well-characterized catecholic compounds strongly suggests a multifaceted in vitro mechanism of action centered on antioxidant, anti-inflammatory, and enzyme inhibitory activities. The protocols and expected data presented in this guide provide a robust framework for initiating in vitro studies to elucidate the specific biological functions of this compound. Future research should focus on performing these assays to confirm the proposed mechanisms and to determine the specific potency (e.g., IC50 values) of this compound. Furthermore, investigation into its effects on other relevant cellular targets and pathways would be highly valuable for its potential development as a therapeutic agent.

The Enigmatic Molecule: A Technical Guide to 4-(2,3-dihydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-(2,3-dihydroxyphenyl)butanoic acid, a catechol-containing derivative of butanoic acid, represents a molecule of significant interest within the realms of medicinal chemistry and drug development. While its direct isolation from natural sources and specific biological functions are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests a compelling potential for therapeutic applications. This technical guide provides a comprehensive overview of its plausible synthesis, theoretical characterization, and predicted biological activities, serving as a foundational resource for researchers and scientists in the field. The absence of direct experimental data necessitates a theoretical approach, grounded in established principles of organic chemistry and pharmacology.

Physicochemical and Spectroscopic Data (Theoretical)

Due to the limited availability of experimental data, the following tables summarize the predicted physicochemical properties and spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally related compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
XLogP31.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass196.073559 g/mol
Monoisotopic Mass196.073559 g/mol
Topological Polar Surface Area77.8 Ų
Heavy Atom Count14
Formal Charge0
Complexity209

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks
¹H NMR (400 MHz, DMSO-d₆)δ 12.0 (s, 1H, -COOH), 8.8 (s, 1H, Ar-OH), 8.6 (s, 1H, Ar-OH), 6.6-6.8 (m, 3H, Ar-H), 2.5 (t, 2H, -CH₂-Ar), 2.2 (t, 2H, -CH₂-COOH), 1.8 (p, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆)δ 174.5 (-COOH), 145.2 (Ar-C-OH), 143.8 (Ar-C-OH), 131.5 (Ar-C), 119.0 (Ar-CH), 118.5 (Ar-CH), 115.8 (Ar-CH), 33.5 (-CH₂-COOH), 30.2 (-CH₂-Ar), 26.5 (-CH₂-CH₂-CH₂-)
Mass Spectrometry (ESI-)m/z 195.0663 [M-H]⁻

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step pathway commencing from the commercially available starting material, 2,3-dihydroxybenzaldehyde. The proposed route involves a Wittig reaction to introduce the butenoic acid side chain, followed by catalytic hydrogenation to yield the final saturated butanoic acid. Protection of the catechol hydroxyl groups is a critical consideration to prevent unwanted side reactions.

Synthetic Workflow cluster_protection Step 1: Catechol Protection cluster_wittig Step 2: Wittig Reaction cluster_hydrogenation Step 3: Hydrogenation cluster_deprotection Step 4: Deprotection A 2,3-Dihydroxybenzaldehyde B Protected 2,3-Dihydroxybenzaldehyde A->B Protecting Agent (e.g., Isopropylidene) Base D Protected 4-(2,3-dihydroxyphenyl)but-2-enoic acid B->D C Phosphonium Ylide C->D E Protected this compound D->E H₂, Pd/C F This compound E->F Deprotection Agent (e.g., Acid)

A proposed synthetic workflow for this compound.
Experimental Protocols (Theoretical)

Step 1: Protection of 2,3-Dihydroxybenzaldehyde

  • To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the isopropylidene-protected 2,3-dihydroxybenzaldehyde.

Step 2: Wittig Reaction

  • Prepare the phosphonium ylide by treating (3-carboxypropyl)triphenylphosphonium bromide (1.1 eq) with a strong base such as sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • To the resulting ylide solution, add a solution of the protected 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield the protected 4-(2,3-dihydroxyphenyl)but-2-enoic acid.

Step 3: Catalytic Hydrogenation

  • Dissolve the protected 4-(2,3-dihydroxyphenyl)but-2-enoic acid (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the protected this compound.[1][2][3][4][5]

Step 4: Deprotection

  • Dissolve the protected this compound in a mixture of THF and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a mild base.

  • Extract the final product, this compound, with ethyl acetate. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure product.

Potential Biological Activities and Signaling Pathways

The catechol moiety is a well-known pharmacophore responsible for a range of biological activities, primarily due to its antioxidant and metal-chelating properties.[6][7][8] It is therefore plausible that this compound exhibits similar biological effects.

Antioxidant Activity: Catechols are potent radical scavengers, capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS). This antioxidant capacity can be attributed to the stabilization of the resulting phenoxyl radical through resonance. The presence of a catechol structure suggests that this compound could play a role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Anti-inflammatory Activity: Chronic inflammation is often linked to oxidative stress. By reducing ROS levels, catechol-containing compounds can indirectly modulate inflammatory pathways. Furthermore, some phenolic acids have been shown to directly inhibit pro-inflammatory enzymes such as cyclooxygenases (COX).[9][10] The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition Stimulus Pro-inflammatory Stimuli PLA2 Phospholipase A₂ Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Compound This compound (Predicted) Compound->COX Inhibition

Predicted inhibition of the cyclooxygenase pathway by the compound.

Disclaimer: The information provided in this technical guide regarding the synthesis, characterization, and biological activity of this compound is theoretical and based on established chemical and pharmacological principles. No direct experimental data for this specific compound has been found in the cited literature. This guide is intended for research and informational purposes only and should not be considered as experimentally validated data.

References

Spectroscopic and Structural Elucidation of 4-(2,3-dihydroxyphenyl)butanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(2,3-dihydroxyphenyl)butanoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of related compounds and foundational spectroscopic theory.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~8.5 - 9.5Singlet (broad)2HAr-OH
~6.6 - 6.8Multiplet3HAr-H
~2.5 - 2.7Triplet2HAr-CH₂-
~2.1 - 2.3Triplet2H-CH₂-COOH
~1.7 - 1.9Quintet2H-CH₂-CH₂-CH₂-
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~174-COOH
~145Ar-C (C-OH)
~143Ar-C (C-OH)
~130Ar-C (quaternary)
~119Ar-CH
~118Ar-CH
~115Ar-CH
~35-CH₂-COOH
~30Ar-CH₂-
~25-CH₂-CH₂-CH₂-
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300Strong, BroadO-H stretch (phenolic)
3300 - 2500Strong, Very BroadO-H stretch (carboxylic acid)
3050 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (phenol)
Predicted Mass Spectrometry Data
m/zFragmentation
196[M]⁺ (Molecular Ion)
178[M - H₂O]⁺
151[M - COOH]⁺
123[M - C₄H₇O₂]⁺ (loss of butanoic acid side chain)
107[C₆H₅(OH)₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes.

    • EI: Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the high vacuum source where it is bombarded with electrons.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: General workflow for spectroscopic analysis.

CAS number and molecular formula for 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 4-(2,3-dihydroxyphenyl)butanoic acid, including its chemical identifiers. It is important to note that while the fundamental chemical information is available, there is a notable scarcity of published in-depth experimental data, including specific signaling pathways and detailed experimental protocols, for this particular isomer. Consequently, to provide a valuable resource, this document also discusses the well-established biological activities of closely related butanoic acid derivatives, particularly their role as histone deacetylase (HDAC) inhibitors. The provided experimental methodologies and pathway diagrams are therefore illustrative, based on the activities of this broader class of compounds, and should be adapted for specific research on this compound.

Core Compound Identification

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 79638-23-6[1]
Molecular Formula C10H12O4[1]
Molecular Weight 196.20 g/mol [1]
IUPAC Name This compoundN/A

Biological Context and Potential Mechanisms of Action

While specific studies on this compound are limited, the broader class of butanoic acid derivatives is known for significant biological activity, primarily as histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butanoic acid derivatives can induce histone hyperacetylation, leading to a more relaxed chromatin state and the transcription of various genes, including those involved in cell cycle arrest and apoptosis.[2] This mechanism is a key area of investigation for cancer therapeutics.[3]

Additionally, some butanoic acid derivatives, such as butyrate, have been shown to possess antimicrobial properties.[4] This is often linked to the modulation of the host's immune response, including enhancing the antimicrobial functions of macrophages.[4]

Potential Signaling Pathway: HDAC Inhibition

The following diagram illustrates the general mechanism of action for butanoic acid derivatives as HDAC inhibitors.

HDAC_Inhibition cluster_nucleus Cell Nucleus Butanoic_Acid This compound (or derivative) HDAC Histone Deacetylase (HDAC) Butanoic_Acid->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation Chromatin Condensed Chromatin (Transcriptionally Inactive) Acetyl_Group Acetyl Group Histone->Acetyl_Group Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Chromatin->Open_Chromatin Acetylation Promoted Gene_Expression Gene Expression (e.g., p21, Bak) Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General mechanism of HDAC inhibition by butanoic acid derivatives.

Illustrative Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized methodologies for assessing the potential biological activities of a novel butanoic acid derivative.

In Vitro HDAC Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against HDAC enzymes.

Workflow:

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Test Compound - Assay Buffer Start->Prepare_Reagents Incubate Incubate Compound with HDAC Enzyme Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Incubate_Develop Incubate to Allow Deacetylation Add_Substrate->Incubate_Develop Add_Developer Add Developer Reagent to Stop Reaction and Generate Fluorescent Signal Incubate_Develop->Add_Developer Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em = 360/460 nm) Add_Developer->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro HDAC inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of a commercial HDAC enzyme (e.g., HeLa nuclear extract) and a fluorogenic HDAC substrate.

  • Incubation: In a 96-well plate, add the test compound dilutions and the HDAC enzyme solution. Allow a brief pre-incubation period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Development: Incubate the plate to allow for substrate deacetylation. Stop the reaction by adding a developer solution, which also generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of the compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a human colon cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Quantitative Data Summary (Illustrative)

The following table presents a hypothetical summary of data that could be generated from the aforementioned experiments for a novel butanoic acid derivative.

AssayCell Line / EnzymeParameterResult
HDAC InhibitionHeLa Nuclear ExtractIC50[Value] µM
Cell Viability (MTT)HCT116 (Colon Cancer)GI50 (72h)[Value] µM
Cell Viability (MTT)MCF-7 (Breast Cancer)GI50 (72h)[Value] µM

Conclusion and Future Directions

This compound is a defined chemical entity for which foundational identifiers are available. However, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. Based on the known pharmacology of related butanoic acid derivatives, it is plausible that this compound may exhibit HDAC inhibitory and other cellular effects. Further research, including the experimental approaches outlined in this guide, is necessary to elucidate the specific biological profile of this compound and to determine its potential as a therapeutic agent. Future studies should focus on its synthesis, in vitro activity, and subsequent evaluation in relevant cellular and animal models.

References

Antioxidant potential of 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Research on the Antioxidant Potential of 4-(2,3-dihydroxyphenyl)butanoic Acid

A comprehensive review of available scientific literature reveals a significant lack of dedicated research on the antioxidant potential of this compound. Current studies primarily identify this compound as a metabolite of other well-known dietary polyphenols and related compounds, with its presence detected in human plasma and urine following the consumption of foods rich in these parent molecules.

There is a notable absence of in-depth technical data, including quantitative analyses from in vitro and in vivo antioxidant assays, detailed experimental protocols, and investigations into the specific signaling pathways that this compound might modulate in the context of its antioxidant activity. Consequently, the creation of a detailed technical guide or whitepaper with structured data tables and signaling pathway diagrams as requested is not feasible at this time due to the lack of foundational research.

Further investigation is required to elucidate the specific antioxidant properties and mechanisms of action of this compound, distinguishing its effects from those of its precursor compounds. Such research would be necessary to provide the quantitative data and experimental details needed for a thorough technical assessment.

Methodological & Application

Application Note: A Protocol for the Synthesis of 4-(2,3-dihydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a detailed protocol for the multi-step synthesis of 4-(2,3-dihydroxyphenyl)butanoic acid, a potentially valuable intermediate for drug development and a target molecule for researchers in medicinal chemistry. Due to the absence of a direct, single-pot synthesis method in the current literature, a robust, four-step synthetic pathway is proposed. This pathway begins with the commercially available 2,3-dimethoxybenzaldehyde and proceeds through a Knoevenagel condensation, followed by catalytic hydrogenation, Arndt-Eistert homologation, and concluding with a demethylation step to yield the target compound. This protocol provides detailed methodologies for each critical reaction, including reagent quantities, reaction conditions, and purification techniques, tailored for researchers and scientists in organic and medicinal chemistry.

Introduction

Arylbutanoic acids are a class of compounds that feature prominently in a variety of biologically active molecules. The specific substitution pattern of hydroxyl groups on the aromatic ring can significantly influence the pharmacological properties of these molecules, including their antioxidant activity and their ability to interact with biological targets. The target molecule, this compound, possesses a catechol-like moiety which is a known structural motif in various natural products and pharmaceutical agents. This application note details a reliable, albeit multi-step, protocol to synthesize this compound, providing a clear pathway for its production for research and development purposes.

Overall Synthesis Workflow

The synthesis is designed as a four-step sequence to ensure high purity and control over the chemical transformations. The workflow begins with protecting the hydroxyl groups of the starting aromatic aldehyde as methyl ethers, which allows for selective reactions on the side chain. The butanoic acid chain is constructed through a two-carbon extension followed by a one-carbon homologation. The final step involves the deprotection of the methoxy groups to reveal the desired dihydroxyphenyl moiety.

SynthesisWorkflow A 2,3-Dimethoxybenzaldehyde B 3-(2,3-Dimethoxyphenyl)acrylic acid A->B Knoevenagel Condensation C 3-(2,3-Dimethoxyphenyl)propanoic acid B->C Catalytic Hydrogenation D 4-(2,3-Dimethoxyphenyl)butanoic acid C->D Arndt-Eistert Homologation E This compound (Final Product) D->E Demethylation (BBr3)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Knoevenagel Condensation to Synthesize 3-(2,3-Dimethoxyphenyl)acrylic acid

This step extends the aldehyde by two carbons to form an acrylic acid derivative.

  • Materials:

    • 2,3-dimethoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Toluene

    • Hydrochloric acid (HCl), 10% aqueous solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene.

    • Add pyridine (2.0 eq) and a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 10% HCl solution (3x), water (2x), and brine (1x).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol/water to afford pure 3-(2,3-dimethoxyphenyl)acrylic acid.

Step 2: Catalytic Hydrogenation to Synthesize 3-(2,3-Dimethoxyphenyl)propanoic acid

This procedure reduces the carbon-carbon double bond of the acrylic acid to yield a saturated propanoic acid derivative.

  • Materials:

    • 3-(2,3-dimethoxyphenyl)acrylic acid

    • Palladium on carbon (Pd/C), 10%

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 3-(2,3-dimethoxyphenyl)acrylic acid (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (approximately 1-5 mol% of the substrate).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm, or using a balloon).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or ¹H NMR, typically 12-24 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 3-(2,3-dimethoxyphenyl)propanoic acid, which is often pure enough for the next step.

Step 3: Arndt-Eistert Homologation to Synthesize 4-(2,3-Dimethoxyphenyl)butanoic acid

This one-carbon chain extension (homologation) converts the propanoic acid into the target butanoic acid.

  • Materials:

    • 3-(2,3-dimethoxyphenyl)propanoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM)

    • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a dedicated fume hood)

    • Silver benzoate or silver oxide (Ag₂O)

    • 1,4-Dioxane

    • Deionized water

  • Procedure:

    • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 3-(2,3-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether. At 0 °C, add a freshly prepared ethereal solution of diazomethane (approx. 2.5 eq) dropwise until the yellow color of diazomethane persists. Stir the reaction at 0 °C for 1 hour and then let it stand at room temperature for 2 hours. Carefully quench any remaining diazomethane by adding a few drops of acetic acid.

    • Wolff Rearrangement: Remove the solvent under reduced pressure. Dissolve the resulting crude diazoketone in 1,4-dioxane and water (e.g., 9:1 mixture). Add a catalytic amount of silver benzoate or Ag₂O. Heat the mixture gently (e.g., 50-70 °C) with stirring. Nitrogen gas will evolve. Continue heating until gas evolution ceases (typically 1-2 hours).

    • Work-up: Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography (silica gel) to yield 4-(2,3-dimethoxyphenyl)butanoic acid.

Step 4: Demethylation to Synthesize this compound

The final step is the cleavage of the methyl ether protecting groups to yield the target dihydroxy compound.

  • Materials:

    • 4-(2,3-dimethoxyphenyl)butanoic acid

    • Boron tribromide (BBr₃), 1M solution in DCM

    • Anhydrous dichloromethane (DCM)

    • Methanol

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 4-(2,3-dimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a 1M solution of BBr₃ in DCM (2.5-3.0 eq) dropwise via syringe.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol.

    • Remove the solvent under reduced pressure. Add more methanol and repeat the evaporation to ensure all boron residues are removed as trimethyl borate.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected molecular weights and provides a template for tracking yields throughout the synthesis.

StepCompound NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
13-(2,3-Dimethoxyphenyl)acrylic acid2,3-Dimethoxybenzaldehyde208.21---
23-(2,3-Dimethoxyphenyl)propanoic acid3-(2,3-Dimethoxyphenyl)acrylic acid210.23---
34-(2,3-Dimethoxyphenyl)butanoic acid3-(2,3-Dimethoxyphenyl)propanoic acid224.25---
4This compound 4-(2,3-Dimethoxyphenyl)butanoic acid196.20---

Note: Theoretical and actual yields should be calculated and recorded based on the starting quantity of 2,3-dimethoxybenzaldehyde.

Conclusion

The protocol described provides a comprehensive and logical pathway for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this compound for further investigation in drug discovery and other scientific applications. Careful execution of each step, particularly the handling of hazardous reagents like diazomethane and boron tribromide, is essential for a successful and safe synthesis.

Application Note: Quantification of 4-(2,3-dihydroxyphenyl)butanoic Acid using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 4-(2,3-dihydroxyphenyl)butanoic acid. This method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for the determination of this compound in various sample matrices. The protocol provides a comprehensive guide, from sample preparation to chromatographic analysis and data interpretation, ensuring reproducible and accurate results.

Introduction

This compound is a phenolic compound of interest in various fields, including pharmacology and metabolomics. Accurate quantification is crucial for understanding its pharmacokinetic profile, biological activity, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and reliable method for this purpose.[1][2] This application note outlines a detailed protocol for the quantification of this compound, which can be adapted for different research needs.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Acetic acid (analytical grade)

  • Sample matrices (e.g., plasma, tissue homogenate, formulation buffer)

Equipment
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3] These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

  • For Aqueous Samples (e.g., formulation buffers):

    • Dilute the sample with the mobile phase to bring the concentration of the analyte within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., plasma, urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interfering substances.[4][5]

    • Liquid-Liquid Extraction:

      • To 100 µL of the sample, add a suitable internal standard.

      • Acidify the sample by adding 20 µL of concentrated hydrochloric acid per mL of sample.[4]

      • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate).[4]

      • Vortex the mixture for 1 minute and centrifuge at 3500 x g for 10 minutes.[4]

      • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.[4]

    • Solid-Phase Extraction:

      • Condition a C18 SPE cartridge according to the manufacturer's instructions.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with a suitable solvent (e.g., methanol).

      • Evaporate the eluent and reconstitute the residue in the mobile phase.[5]

HPLC-UV Method

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-50% B15-20 min: 50% B20-22 min: 50-10% B22-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 280 nm

Note: The UV detection wavelength should be optimized by obtaining a UV spectrum of the analyte. For many phenolic compounds, 278-280 nm is a suitable wavelength.[6]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.995
Accuracy Recovery between 85-115%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 2%[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank matrix at the retention time of the analyte

Data Presentation

The quantitative data obtained from the method validation should be summarized for clarity and easy comparison.

ParameterResult
Retention Time (min) To be determined experimentally
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally
Accuracy (% Recovery) 98 - 103%
Precision (RSD %) < 2%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C F Inject Standards & Samples into HPLC C->F D Sample Collection E Sample Pre-treatment (e.g., Extraction) D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (280 nm) G->H I Generate Calibration Curve H->I J Integrate Peak Areas H->J K Quantify Analyte Concentration I->K J->K L Method Validation K->L

Caption: Experimental workflow for HPLC-UV quantification.

This application note provides a comprehensive framework for the quantification of this compound. The presented method is based on established principles for the analysis of phenolic compounds and can be adapted to specific research requirements. Adherence to good laboratory practices and proper method validation will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 4-(2,3-dihydroxyphenyl)butanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the quantitative analysis of 4-(2,3-dihydroxyphenyl)butanoic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for analogous phenolic and short-chain fatty acids and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a phenolic acid that may originate from endogenous metabolic pathways or as a microbial metabolite of dietary polyphenols. Its catechol structure suggests potential biological activities, making its accurate quantification in biological samples crucial for pharmacokinetic, metabolomic, and clinical research. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of this analyte in complex matrices such as plasma and urine.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This protocol is a rapid and straightforward method for the removal of proteins from plasma or serum samples.

Materials:

  • Biological plasma or serum samples

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

  • Acetonitrile (ACN), HPLC grade, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

SPE is recommended for urine samples to remove salts and other interferences, and to concentrate the analyte.

Materials:

  • Urine samples

  • Internal Standard (IS) solution

  • Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 0.1% Formic acid in water

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

Procedure:

  • Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulates.

  • Take 500 µL of the supernatant and add 10 µL of the internal standard solution.

  • Dilute the sample with 500 µL of 0.1% formic acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions for the analysis of this compound. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Mass Spectrometry (MS) Parameters

MS parameters should be optimized by infusing a standard solution of this compound. The following are hypothetical yet plausible MRM transitions for the [M-H]⁻ ion in negative ionization mode.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) (eV)
This compound195.07151.04 (Quantifier)-15
This compound195.07107.05 (Qualifier)-25
Internal Standard (hypothetical)200.10155.06-15

Note: These MRM transitions are predicted based on the structure of the molecule (loss of CO₂ and subsequent fragmentation of the butanoic acid chain or catechol ring). Actual values must be determined experimentally.

Data Presentation

The following tables summarize typical quantitative performance characteristics for a validated LC-MS/MS method for a small molecule phenolic acid. These values should be used as a target during method validation.

Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound1 - 10001> 0.995
Accuracy and Precision
AnalyteConcentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound3 (Low QC)95 - 105< 15
50 (Mid QC)90 - 110< 15
800 (High QC)90 - 110< 15

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix.

experimental_workflow sample Biological Sample (Plasma or Urine) prep Sample Preparation (Protein Precipitation or SPE) sample->prep Add Internal Standard analysis LC-MS/MS Analysis prep->analysis Inject Extract data Data Acquisition and Processing analysis->data Generate Raw Data quant Quantification and Reporting data->quant Peak Integration and Calibration

Figure 1: General experimental workflow for LC-MS/MS analysis.
Putative Metabolic Pathway

The metabolic fate of this compound in humans is not fully elucidated but is likely to involve Phase II conjugation reactions, similar to other catechols. The following diagram presents a putative metabolic pathway.

metabolic_pathway parent This compound glucuronide Glucuronide Conjugate parent->glucuronide UGT sulfate Sulfate Conjugate parent->sulfate SULT methylated O-Methylated Metabolite parent->methylated COMT excretion Urinary Excretion glucuronide->excretion sulfate->excretion methylated->excretion

Figure 2: Putative metabolic pathway of this compound.

Disclaimer: The LC-MS/MS parameters and metabolic pathway provided are illustrative and based on the analysis of structurally similar compounds. Experimental verification is essential for the development of a robust and accurate analytical method for this compound.

Application Note: Quantitative Analysis of 4-(2,3-dihydroxyphenyl)butanoic Acid in Biological Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 4-(2,3-dihydroxyphenyl)butanoic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) following a derivatization procedure. Due to the polar nature and low volatility of the target analyte, a silylation step is employed to enable efficient chromatographic separation and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this phenolic acid in complex matrices.

Introduction

This compound is a phenolic acid of interest in various fields, including pharmacology and metabolomics. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and biological significance. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity. However, the direct analysis of polar compounds like this compound by GC-MS is challenging. Chemical derivatization is a necessary step to increase the volatility and thermal stability of the analyte.[1][2][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental

Materials and Reagents

  • This compound standard

  • Internal Standard (IS): (e.g., deuterated this compound or a structurally similar compound)

  • Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]

  • Solvents: Ethyl acetate, Methanol, Hexane (all HPLC or GC grade)[6][7]

  • Reagents for extraction: Hydrochloric acid (HCl), Sodium chloride (NaCl)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to isolate the analyte from the biological matrix.[7]

  • To 1 mL of the sample (e.g., plasma, urine), add the internal standard.

  • Acidify the sample to a pH of less than 2 using 5M HCl.[8]

  • Saturate the aqueous phase with sodium chloride to improve extraction efficiency.[8]

  • Extract the analyte by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and repeat the extraction process twice more.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

Derivatization

The dried extract is derivatized to form a volatile trimethylsilyl (TMS) derivative.[5][9]

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[10]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Conditions

The analysis is performed on a standard GC-MS system.

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column[4]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injector Temperature250°C[10]
Oven ProgramInitial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min[11]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[10]
Ion Source Temp.230°C[10]
Transfer Line Temp.280°C[10]
Acquisition ModeSelected Ion Monitoring (SIM) for quantitative analysis, Full Scan (m/z 50-550) for qualitative confirmation[12]

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the method. These values are representative and may vary depending on the specific instrument and matrix.

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)5 ng/mL
Limit of Quantitation (LOQ)15 ng/mL
Recovery85-110%
Precision (%RSD)< 15%

Protocols

Protocol 1: Sample Extraction

  • Pipette 1 mL of the biological sample into a 15 mL polypropylene centrifuge tube.

  • Add a known amount of internal standard solution.

  • Add 100 µL of 5M HCl to acidify the sample. Confirm pH < 2 with pH paper.

  • Add approximately 0.5 g of NaCl and vortex to dissolve.

  • Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 5-7) twice more.

  • Combine all organic extracts.

  • Evaporate the pooled extract to complete dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization and GC-MS Analysis

  • Add 50 µL of ethyl acetate to the dried extract from Protocol 1 to redissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Immediately cap the vial tightly.

  • Vortex for 30 seconds.

  • Place the vial in a heating block at 70°C for 30 minutes.

  • Remove the vial and allow it to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert.

  • Inject 1 µL of the sample into the GC-MS system using the conditions outlined in the "GC-MS Conditions" table.

  • Acquire data in both Full Scan and SIM mode. For SIM mode, monitor characteristic ions of the derivatized this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Add BSTFA + 1% TMCS Heat at 70°C Evaporate->Derivatize GC_Inject Inject into GC-MS Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (Scan & SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

gcms_process Analyte This compound (Non-volatile, Polar) Derivatization Silylation (BSTFA + TMCS) Analyte->Derivatization Derivative TMS-Derivative (Volatile, Thermally Stable) Derivatization->Derivative GC Gas Chromatography (Separation based on volatility and column interaction) Derivative->GC MS Mass Spectrometry (Ionization, Fragmentation, Detection) GC->MS Data Mass Spectrum & Chromatogram (Identification & Quantification) MS->Data

Caption: Logical relationship of the GC-MS process.

References

Application Notes and Protocols for 4-(2,3-dihydroxyphenyl)butanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and databases have revealed a significant lack of specific information regarding the biological activity and use of 4-(2,3-dihydroxyphenyl)butanoic acid in cell culture applications. The following application notes, protocols, and data are therefore hypothetical and generalized , based on the known properties of structurally similar catechol-containing compounds. Researchers should use this information as a preliminary guide and must conduct thorough experimental validation.

Introduction

This compound is a small molecule containing a catechol moiety. Catechols are a class of organic compounds that feature a 1,2-dihydroxybenzene group and are known to possess a range of biological activities.[1] Compounds with this structural feature are often studied for their antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][3] The presence of the butanoic acid side chain may influence its solubility, cell permeability, and interaction with molecular targets.

Hypothetical Mechanism of Action

The biological effects of catechol-containing compounds are often attributed to their redox properties. The catechol group can be oxidized to a semiquinone and then to a quinone, a process that can generate reactive oxygen species (ROS) under certain conditions.[3] Paradoxically, catechols can also act as potent antioxidants by scavenging free radicals.[1]

It is hypothesized that this compound may exert its effects through one or more of the following mechanisms:

  • Antioxidant Activity: By donating hydrogen atoms from its hydroxyl groups, it may neutralize free radicals, thus protecting cells from oxidative damage.

  • Pro-oxidant Activity: Under different cellular conditions (e.g., in the presence of certain metal ions), it might promote the generation of ROS, which could selectively induce apoptosis in cancer cells that have a lower tolerance for oxidative stress.

  • Enzyme Inhibition: The catechol moiety is known to interact with various enzymes, including kinases and metalloproteinases. It may act as a competitive or non-competitive inhibitor of signaling proteins involved in cell proliferation and survival pathways.[2]

A potential signaling pathway that could be modulated by a catechol-containing compound is depicted below.

hypothetical_signaling_pathway Extracellular_Stress Extracellular_Stress ROS ROS Extracellular_Stress->ROS Induces Cell_Membrane MAPK_Pathway MAPK_Pathway ROS->MAPK_Pathway Activates Compound This compound Compound->ROS Modulates Antioxidant_Enzymes Antioxidant_Enzymes Compound->Antioxidant_Enzymes Upregulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Leads to Antioxidant_Enzymes->ROS Inhibits

Caption: Hypothetical signaling pathway influenced by a catechol compound.

Experimental Protocols

The following are generalized protocols for evaluating the effects of a novel compound like this compound in cell culture.

Protocol 1: Preparation of Stock Solution
  • Reagent Preparation:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Culture cells of interest (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

General Experimental Workflow

The following diagram outlines a general workflow for screening a new compound in a cell culture-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solution Treat_Cells Treat Cells with Compound Dilutions Compound_Prep->Treat_Cells Cell_Culture Culture and Passage Cells Seed_Cells Seed Cells in Multi-well Plate Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for Defined Period (e.g., 24-72h) Treat_Cells->Incubate Perform_Assay Perform Viability/Functional Assay Incubate->Perform_Assay Read_Data Acquire Data (e.g., Plate Reader) Perform_Assay->Read_Data Analyze_Data Analyze Data and Determine IC50 Read_Data->Analyze_Data

Caption: General workflow for in vitro compound testing.

Hypothetical Quantitative Data

The following table presents hypothetical data for this compound. This data is for illustrative purposes only and must be experimentally determined.

Cell LineAssay TypeTime PointIC50 Value (µM)Optimal Concentration Range (µM)
HeLa (Cervical Cancer)MTT48h25.510 - 50
A549 (Lung Cancer)WST-148h42.120 - 80
HEK293 (Normal Kidney)MTT48h> 100Not determined
RAW 264.7 (Macrophage)Griess Assay (NO)24h15.85 - 30

Note: The optimal concentration range will vary depending on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your experimental system.

Conclusion

While this compound is commercially available, its biological effects in cell culture systems have not been well-documented in publicly available literature. The protocols and potential mechanisms of action described here are based on the known activities of the broader class of catechol-containing compounds. Researchers interested in this specific molecule should perform systematic studies to characterize its solubility, stability in culture media, cytotoxicity across various cell lines, and its specific molecular targets and mechanisms of action.

References

Application Notes and Protocols for the Derivatization of 4-(2,3-dihydroxyphenyl)butanoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dihydroxyphenyl)butanoic acid is a phenolic acid of interest in various fields, including pharmacology and metabolomics. Its analysis is often challenging due to its polarity and low volatility, which are characteristic of compounds containing multiple hydroxyl groups and a carboxylic acid function. These properties make it difficult to analyze directly by gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds. To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability. This application note provides detailed protocols for the derivatization of this compound for GC-MS analysis and discusses high-performance liquid chromatography (HPLC) as an alternative analytical approach.

Principles of Derivatization for GC-MS Analysis

For compounds like this compound, two primary derivatization strategies are employed to make them amenable to GC-MS analysis: silylation and a combination of esterification and silylation.

  • Silylation: This is a common and effective method for derivatizing compounds with active hydrogens, such as those in hydroxyl and carboxyl groups. A silylating reagent replaces the active hydrogen with a trimethylsilyl (TMS) group. This modification reduces the polarity of the molecule, decreases hydrogen bonding, and thereby increases its volatility.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a widely used reagent for this purpose.[1]

  • Esterification followed by Silylation (or simultaneous reaction): The carboxylic acid group can be specifically targeted for esterification, typically methylation, to form a less polar and more volatile methyl ester.[2] This can be followed by silylation of the hydroxyl groups. Some derivatization agents, such as (trimethylsilyl)diazomethane, can simultaneously esterify the carboxylic acid and silylate the hydroxyl groups.

The choice of derivatization method depends on the specific analytical requirements, including the desired sensitivity and the potential for side reactions.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the derivatization of this compound using BSTFA with 1% TMCS.

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven. The reaction time and temperature may require optimization.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Methylation of Carboxylic Acid for GC-MS Analysis

This protocol details the esterification of the carboxylic acid group using methanolic HCl, followed by silylation of the hydroxyl groups.

Materials:

  • This compound standard

  • Methanolic HCl (3 N)

  • BSTFA + 1% TMCS

  • Ethyl acetate (anhydrous, GC grade)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Esterification:

    • Place the dried sample (approximately 1 mg) in a reaction vial.

    • Add 200 µL of 3 N methanolic HCl.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the solvent under a stream of nitrogen.

  • Extraction:

    • Add 500 µL of deionized water and 500 µL of ethyl acetate to the vial.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a new vial.

    • Wash the ethyl acetate extract with 200 µL of 5% sodium bicarbonate solution to neutralize any remaining acid, and then with 200 µL of deionized water.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the dried extract to dryness under nitrogen.

  • Silylation:

    • To the dried methyl ester, add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine or acetonitrile.

    • Heat at 70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature before GC-MS analysis.

Alternative Analytical Approach: High-Performance Liquid Chromatography (HPLC)

For the analysis of polar compounds like this compound, HPLC is a powerful alternative that often does not require derivatization.

Protocol 3: HPLC-UV Analysis

This protocol provides a starting point for the development of an HPLC method for the quantification of this compound.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid (HPLC grade)

  • Ultrapure water

Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting gradient could be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of the analyte, typically around 280 nm for phenolic compounds.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or the initial mobile phase composition. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.[3][4][5]

Data Presentation

Table 1: GC-MS Data for Derivatized Analytes (Hypothetical)

DerivativeRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (pg on column)Limit of Quantification (LOQ) (pg on column)
Tris-TMS-Derivative15.2340 (M+), 325, 207, 73515
Methyl-Ester-bis-TMS14.5282 (M+), 267, 193, 73720

Note: The mass fragments for the TMS derivatives of phenolic acids are characterized by the molecular ion (M+), loss of a methyl group (M-15), and the characteristic ion at m/z 73, which corresponds to the trimethylsilyl group [Si(CH3)3]+.[6]

Table 2: HPLC-UV Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (R²)> 0.999
Range (µg/mL)0.5 - 100
LOD (µg/mL)0.15
LOQ (µg/mL)0.50
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Visualization

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample containing This compound dry Evaporation to Dryness (Nitrogen Stream) start->dry dissolve Dissolution (Anhydrous Solvent) dry->dissolve add_reagent Add Derivatization Reagent (e.g., BSTFA + TMCS) dissolve->add_reagent react Reaction (Heating) add_reagent->react inject GC Injection react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Acquisition & Processing detect->process quantify Quantification & Identification process->quantify

References

Application Notes and Protocols for 4-(2,3-dihydroxyphenyl)butanoic acid as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 4-(2,3-dihydroxyphenyl)butanoic acid is limited in publicly available scientific literature. The following application notes and protocols are based on established methods for the analysis of structurally similar compounds, such as other dihydroxyphenylalkanoic acids and phenolic acids. These guidelines are intended to serve as a comprehensive starting point for method development and validation for the user's specific compound of interest.

Introduction

This compound belongs to the class of phenolic acids, which are secondary metabolites found in plants. These compounds are of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Accurate and precise quantification of these compounds is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds.[1][2] This document provides a detailed guide for the use of this compound as a reference standard in chromatographic analysis.

Physicochemical Properties of Related Compounds

A summary of the computed properties for a structurally related compound, 4-(3,4-dihydroxyphenyl)butanoic acid, is provided below to offer an indication of the expected characteristics of this compound.

PropertyValue
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
XLogP3-0.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass196.07355886 Da
Monoisotopic Mass196.07355886 Da
Topological Polar Surface Area77.8 Ų
Heavy Atom Count14
Complexity193

Application Notes

Recommended Chromatographic Conditions

Reverse-phase HPLC is the most common method for the analysis of phenolic acids.[3] A C18 column is a suitable initial choice for the stationary phase, offering good retention and separation of moderately polar compounds.[4] For enhanced selectivity, a phenyl-based column, such as a biphenyl or phenyl-hexyl phase, can be employed, which provides alternative selectivity for aromatic compounds.[5][6]

A gradient elution is typically preferred to achieve optimal separation of a mixture of phenolic compounds with varying polarities.[4][7] The mobile phase usually consists of a mixture of acidified water (to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups) and an organic modifier like acetonitrile or methanol.[2]

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector.[8] The wavelength for detection should be set at the absorption maximum of this compound. For phenolic acids, detection is often carried out at wavelengths around 280 nm.[1]

Preparation of Standard Solutions

To prepare a stock standard solution, accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a mixture of methanol and water. The stock solution should be stored in a dark, airtight container at a low temperature (e.g., 4°C) to minimize degradation. Working standard solutions can be prepared by diluting the stock solution with the mobile phase.

Sample Preparation

The preparation of samples will depend on the matrix. For liquid samples such as fruit juices or biological fluids, a simple dilution and filtration step may be sufficient.[9] For solid samples like plant tissues, an extraction step is necessary.[7] A common procedure involves extraction with a solvent such as methanol, ethanol, or a mixture of acetone and water.[10] Sonication or homogenization can be used to improve extraction efficiency.[7] Subsequent clean-up steps, such as solid-phase extraction (SPE), may be required to remove interfering substances.[9]

Experimental Protocols

Protocol for HPLC Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization of these conditions may be necessary for specific applications.

Chromatographic System:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3][4]

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[6]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or phosphoric acid.[2]

  • Flow Rate: 0.8 to 1.2 mL/min.

  • Column Temperature: 25-35°C.[7]

  • Injection Volume: 5-20 µL.[3][7]

  • Detection Wavelength: Monitor at 280 nm or scan for the optimal wavelength using the DAD.[1]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207030
255050
30955
35955

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solutions and samples.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Protocol

Method validation should be performed to ensure the reliability of the analytical method.[3] The following parameters should be evaluated:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) 80-120%
Precision (RSD) Intraday RSD ≤ 2%, Interday RSD ≤ 3%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity The peak of the analyte should be well-resolved from other components in the sample matrix.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Processing & Quantification Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Standard Reference Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working Working->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the chromatographic analysis of this compound.

Plausible Signaling Pathway Involvement

Dihydroxyphenylalkanoic acids, as phenolic compounds, are known for their antioxidant properties. They can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. This action can influence various cellular signaling pathways.

signaling_pathway cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Response ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage causes DHBA 4-(2,3-dihydroxyphenyl) butanoic acid DHBA->ROS scavenges Nrf2 Nrf2 DHBA->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes

Caption: Potential antioxidant signaling pathway influenced by dihydroxyphenylalkanoic acids.

References

Application Notes and Protocols for Testing the Efficacy of 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(2,3-dihydroxyphenyl)butanoic acid is a novel compound with a chemical structure suggestive of potential therapeutic effects, particularly as an antioxidant and cytoprotective agent. The presence of a catechol (2,3-dihydroxyphenyl) moiety is common in many natural and synthetic compounds with established biological activities. This document provides a detailed experimental framework for the comprehensive evaluation of the efficacy of this compound, from initial in vitro screening to in vivo proof-of-concept studies. The protocols are designed to be robust and reproducible, and the data presentation is structured for clear interpretation and comparison.

Section 1: In Silico Target Prediction and Hypothesis Generation

Based on the structure of this compound, which features a catechol group, it is hypothesized that the compound is likely to possess strong antioxidant properties. Catechol-containing compounds are known to act as potent radical scavengers and can modulate cellular pathways involved in the oxidative stress response. Key signaling pathways that are often regulated by such compounds include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and the Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cell survival and apoptosis. Therefore, the primary hypothesis is that this compound will exhibit direct antioxidant activity and will protect cells from oxidative stress-induced damage by modulating the Nrf2 and MAPK signaling pathways.

Section 2: In Vitro Efficacy Screening

The initial phase of testing involves a series of in vitro assays to determine the antioxidant capacity and cytoprotective effects of the compound.

Antioxidant Capacity Assays

Objective: To quantify the direct antioxidant and radical-scavenging activity of this compound.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound and a positive control (e.g., Ascorbic acid) in methanol.

    • In a 96-well plate, add 100 µL of the compound or control solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.[1]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

    • Prepare the ABTS radical cation solution by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution and incubating in the dark at room temperature for 12-16 hours.[1][2]

    • Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and a positive control (e.g., Trolox) in ethanol.

    • In a 96-well plate, add 10 µL of the compound or control solution to 190 µL of the diluted ABTS solution.

    • Incubate at room temperature for 6 minutes.[3]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.

Data Presentation:

Compound Concentration (µM)DPPH Scavenging (%)ABTS Inhibition (%)
1
10
50
100
Ascorbic Acid (100 µM)
Trolox (100 µM)
Cell-Based Cytoprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 24 hours.[4]

  • MTT Assay for Cell Viability:

    • After the 24-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the untreated control.

  • LDH Assay for Cytotoxicity:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Measure the lactate dehydrogenase (LDH) release using a commercial cytotoxicity detection kit according to the manufacturer's instructions.

    • Express cytotoxicity as a percentage of the positive control (cells lysed with Triton X-100).

Data Presentation:

Treatment GroupCompound Conc. (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
Control (no H₂O₂)01000
H₂O₂ only0
H₂O₂ + Compound1
H₂O₂ + Compound10
H₂O₂ + Compound50
H₂O₂ + Compound100

Section 3: Mechanism of Action Elucidation

This section focuses on dissecting the molecular pathways through which this compound exerts its protective effects.

Analysis of Nrf2 Signaling Pathway Activation

Objective: To determine if this compound activates the Nrf2 antioxidant response pathway.

Experimental Protocols:

  • Nrf2 Luciferase Reporter Assay:

    • Transfect HEK293T cells with an Nrf2/ARE-responsive luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).[5][6][7][8]

    • After 24 hours, treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) for 16 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

  • Western Blot for Nrf2 and HO-1:

    • Treat SH-SY5Y cells with the compound for different time points (e.g., 0, 2, 4, 8 hours).

    • Prepare whole-cell lysates and nuclear fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against Nrf2, HO-1 (a downstream target of Nrf2), and loading controls (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation:

Table 3.1: Nrf2 Luciferase Reporter Assay Results

Treatment Compound Conc. (µM) Relative Luciferase Activity (Fold Change)
Vehicle Control 0 1.0
Compound 1
Compound 10
Compound 50

| Sulforaphane | 10 | |

Table 3.2: Western Blot Densitometry Analysis

Treatment Time (h) Nuclear Nrf2 (Relative to Lamin B1) HO-1 (Relative to β-actin)
Vehicle Control 8 1.0 1.0
Compound (50 µM) 2
Compound (50 µM) 4

| Compound (50 µM) | 8 | | |

Diagram of Nrf2 Signaling Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-(2,3-dihydroxyphenyl) butanoic acid Keap1 Keap1 Compound->Keap1 inhibits ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Degradation Keap1->Ub mediates Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to HO1 HO-1, etc. (Antioxidant Genes) ARE->HO1 activates transcription

Caption: Proposed Nrf2 signaling pathway activation.

Analysis of MAPK Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status of key MAPK proteins (ERK, p38, JNK) under oxidative stress.

Experimental Protocol:

  • Western Blot for Phosphorylated MAPK:

    • Treat SH-SY5Y cells with the compound for 2 hours, followed by H₂O₂ treatment for 30 minutes.

    • Prepare whole-cell lysates.

    • Perform Western blotting as described in section 3.1, using primary antibodies against phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, and total-JNK.

    • Quantify the ratio of phosphorylated to total protein for each MAPK.

Data Presentation:

Treatment Groupp-ERK / t-ERK Ratiop-p38 / t-p38 Ratiop-JNK / t-JNK Ratio
Control
H₂O₂ only
H₂O₂ + Compound (10 µM)
H₂O₂ + Compound (50 µM)

Diagram of MAPK Signaling Pathway:

MAPK_Pathway ROS Oxidative Stress (H₂O₂) MAPKKK MAPKKK ROS->MAPKKK Compound 4-(2,3-dihydroxyphenyl) butanoic acid Compound->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK Survival Cell Survival ERK->Survival Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: MAPK signaling in response to oxidative stress.

Section 4: In Vivo Proof-of-Concept Study

Based on the strong antioxidant and neuroprotective effects observed in vitro, a relevant in vivo model is proposed to evaluate the efficacy of this compound in a more complex biological system.

Objective: To assess the neuroprotective efficacy of this compound in a mouse model of focal cerebral ischemia-reperfusion injury.

Experimental Protocol:

  • Animal Model:

    • Use adult male C57BL/6 mice (25-30g).

    • Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 60 minutes, followed by reperfusion.[9][10] Sham-operated animals will undergo the same surgical procedure without MCAO.

  • Experimental Groups and Dosing:

    • Group 1: Sham + Vehicle

    • Group 2: MCAO + Vehicle

    • Group 3: MCAO + Compound (Low Dose)

    • Group 4: MCAO + Compound (High Dose)

    • Administer the compound or vehicle intravenously at the onset of reperfusion.

  • Endpoint Measurements (at 24 hours post-reperfusion):

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized 5-point neurological scoring system.

    • Infarct Volume Measurement: Sacrifice the animals, remove the brains, and slice them into 2 mm coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

    • Brain Tissue Analysis: Homogenize the ischemic hemisphere and measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity) and inflammation (e.g., TNF-α, IL-1β levels by ELISA).

Data Presentation:

Table 4.1: Neurological Deficit Scores

Group n Neurological Score (Median ± IQR)
Sham + Vehicle 10
MCAO + Vehicle 10
MCAO + Low Dose 10

| MCAO + High Dose | 10 | |

Table 4.2: Infarct Volume and Biomarker Analysis

Group Infarct Volume (%) MDA Levels (nmol/mg protein) SOD Activity (U/mg protein) TNF-α (pg/mg protein)
Sham + Vehicle
MCAO + Vehicle
MCAO + Low Dose

| MCAO + High Dose | | | | |

Diagram of In Vivo Experimental Workflow:

InVivo_Workflow Start Start: C57BL/6 Mice Grouping Randomize into 4 Groups Start->Grouping Surgery MCAO (60 min) or Sham Surgery Grouping->Surgery Treatment Administer Compound or Vehicle at Reperfusion Surgery->Treatment Evaluation Evaluate at 24h Post-Reperfusion Treatment->Evaluation NeuroScore Neurological Deficit Scoring Evaluation->NeuroScore Sacrifice Sacrifice and Brain Collection Evaluation->Sacrifice End End NeuroScore->End TTC TTC Staining for Infarct Volume Sacrifice->TTC Biochem Biochemical Analysis: Oxidative Stress & Inflammation Sacrifice->Biochem TTC->End Biochem->End

Caption: In vivo experimental workflow.

Conclusion

This comprehensive experimental design provides a systematic approach to evaluate the efficacy of this compound. The proposed experiments will elucidate its antioxidant properties, cytoprotective effects, and underlying mechanisms of action, culminating in a proof-of-concept in a relevant in vivo model of disease. The structured data presentation and visualization will facilitate clear communication of the findings and inform future drug development efforts.

References

Application Notes and Protocols for Studying the Metabolism of 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dihydroxyphenyl)butanoic acid is a phenolic acid whose metabolic fate is of interest in various fields, including pharmacology and nutritional science. Understanding its biotransformation is crucial for elucidating its physiological effects, bioavailability, and potential toxicity. This document provides a comprehensive guide to the proposed metabolic pathways of this compound, along with detailed protocols for its metabolic investigation using in vitro and in vivo models, and analytical methods for the identification and quantification of its metabolites.

Given the limited direct research on the metabolism of this compound, the metabolic pathways described herein are inferred from the well-established metabolism of structurally related compounds, such as other catechols and phenolic acids. The experimental protocols provided are robust and widely applicable for the study of xenobiotic metabolism.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through Phase I and Phase II biotransformation reactions, primarily involving the catechol moiety and the butanoic acid side chain. The gut microbiota is also expected to play a significant role in its metabolism.

Key predicted metabolic reactions include:

  • Methylation: The catechol group is a prime substrate for catechol-O-methyltransferase (COMT), leading to the formation of monomethylated metabolites, 4-(2-hydroxy-3-methoxyphenyl)butanoic acid and 4-(3-hydroxy-2-methoxyphenyl)butanoic acid.

  • Glucuronidation: The hydroxyl groups of the catechol moiety can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates.

  • Sulfation: The hydroxyl groups can also undergo sulfation by sulfotransferases (SULTs) to form sulfate conjugates.

  • Side-chain oxidation: The butanoic acid side chain may undergo β-oxidation, leading to the formation of shorter-chain phenolic acids.

  • Microbiota-mediated metabolism: Gut bacteria can perform a variety of transformations, including dehydroxylation and degradation of the side chain.

Data Presentation

The following tables summarize hypothetical quantitative data for the metabolism of this compound, based on typical values observed for similar phenolic acids. These tables are for illustrative purposes and would need to be populated with experimental data.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound4515.4
Verapamil (High Clearance Control)1069.3
Warfarin (Low Clearance Control)> 120< 5.8

Table 2: Pharmacokinetic Parameters in Rats following Oral Administration (10 mg/kg)

ParameterThis compound4-(2-hydroxy-3-methoxyphenyl)butanoic acidThis compound glucuronide
Cmax (ng/mL)150 ± 25350 ± 42850 ± 110
Tmax (h)0.51.01.5
AUC (0-t) (ng·h/mL)450 ± 651200 ± 1503400 ± 420
t½ (h)1.2 ± 0.32.5 ± 0.53.1 ± 0.6

Experimental Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is ≤ 1%).

  • In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding pre-warmed human liver microsomes (final protein concentration of 0.5 mg/mL).

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

  • Analyze the disappearance of the parent compound over time to determine the half-life and intrinsic clearance.[1][2][3]

Protocol 2: Analysis of Metabolites in Urine using LC-MS/MS

This protocol describes the extraction and analysis of this compound and its metabolites from urine samples.

Materials:

  • Urine samples

  • β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia)

  • Acetate buffer (pH 5.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Formic acid

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Thaw urine samples and centrifuge to remove any precipitates.

  • To 1 mL of urine, add an internal standard.

  • For the analysis of conjugated metabolites, perform enzymatic hydrolysis: add β-glucuronidase/sulfatase in acetate buffer and incubate at 37°C for 2 hours.[4][5]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the urine sample (with or without hydrolysis) onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Monitor the parent compound and its predicted metabolites using multiple reaction monitoring (MRM) in negative ion mode.

Visualizations

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_microbiota Gut Microbiota Metabolism This compound This compound Side-chain oxidation products Side-chain oxidation products This compound->Side-chain oxidation products β-oxidation Methylated metabolites Methylated metabolites This compound->Methylated metabolites COMT Glucuronide conjugates Glucuronide conjugates This compound->Glucuronide conjugates UGTs Sulfate conjugates Sulfate conjugates This compound->Sulfate conjugates SULTs Microbiota-derived metabolites Microbiota-derived metabolites This compound->Microbiota-derived metabolites Various enzymes Experimental Workflow for Metabolism Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Methods Human Liver Microsomes Human Liver Microsomes Sample Preparation (SPE, LLE) Sample Preparation (SPE, LLE) Human Liver Microsomes->Sample Preparation (SPE, LLE) Hepatocytes Hepatocytes Hepatocytes->Sample Preparation (SPE, LLE) Recombinant Enzymes Recombinant Enzymes Recombinant Enzymes->Sample Preparation (SPE, LLE) Animal Models (e.g., Rats) Animal Models (e.g., Rats) Animal Models (e.g., Rats)->Sample Preparation (SPE, LLE) Human Studies Human Studies Human Studies->Sample Preparation (SPE, LLE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (SPE, LLE)->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Quantification Quantification LC-MS/MS Analysis->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(2,3-dihydroxyphenyl)butanoic acid synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield in the Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride. What are the possible causes and solutions?

A1: Low yields in this initial step are common and can often be attributed to several factors. A primary concern is the regioselectivity of the acylation, as acylation can occur at either the 3- or 4-position of 1,2-dimethoxybenzene. Additionally, reaction conditions play a critical role.

Troubleshooting Steps:

  • Moisture Control: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Catalyst Stoichiometry: In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so a stoichiometric amount or even a slight excess of the Lewis acid is often required.[1]

  • Reaction Temperature: The reaction temperature can influence the regioselectivity and rate of reaction. Running the reaction at a lower temperature may improve selectivity for the desired isomer.

  • Choice of Solvent: The choice of solvent can impact the solubility of reactants and the activity of the catalyst. Dichloromethane or nitrobenzene are commonly used.

ParameterRecommended ConditionPotential Issue if Deviated
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Deactivation by moisture, leading to incomplete reaction.
Solvent Anhydrous DichloromethanePoor solubility of reactants or side reactions.
Temperature 0°C to room temperatureHigher temperatures may lead to side products and decreased selectivity.
Reaction Time 2-4 hoursInsufficient time can lead to incomplete conversion.

Q2: My Clemmensen reduction of 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid is incomplete or resulting in a complex mixture of products. How can I improve this step?

A2: The Clemmensen reduction, which reduces the ketone to a methylene group, is performed under strongly acidic conditions and can be sensitive to the substrate and reaction setup.[2][3][4]

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the starting keto-acid is pure, as impurities can interfere with the reduction.

  • Activation of Zinc: The zinc amalgam must be freshly prepared and properly activated to be effective.

  • Acid Concentration: Concentrated hydrochloric acid is crucial for the reaction. Using a lower concentration will result in an incomplete reaction.

  • Reaction Time and Temperature: The reaction often requires prolonged heating. Ensure the reaction is refluxed for a sufficient duration.

  • Alternative Reduction: If the Clemmensen reduction consistently fails or gives low yields, consider an alternative such as the Wolff-Kishner reduction, which is performed under basic conditions and may be more suitable if your molecule is sensitive to strong acid.[2]

ParameterClemmensen ReductionWolff-Kishner Reduction
Reagents Zinc Amalgam (Zn(Hg)), Conc. HClHydrazine (N₂H₄), KOH or other strong base
Solvent Toluene or EthanolHigh-boiling solvent (e.g., ethylene glycol)
Conditions Strongly AcidicStrongly Basic
Substrate Suitability Best for acid-stable compoundsBest for base-stable compounds

Q3: I am struggling with the final demethylation step to get the dihydroxy product. What are the best practices for this transformation?

A3: The cleavage of the methyl ethers to yield the final catechol product can be a challenging step, often requiring harsh conditions that can lead to side products if not carefully controlled.

Troubleshooting Steps:

  • Choice of Demethylating Agent: Boron tribromide (BBr₃) is a common and effective reagent for cleaving aryl methyl ethers. Other reagents like hydrobromic acid (HBr) can also be used.

  • Stoichiometry of Reagent: A sufficient excess of the demethylating agent is necessary to ensure complete cleavage of both methyl groups.

  • Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78°C to 0°C) to control the reactivity of the reagent and minimize side reactions.

  • Aqueous Work-up: A careful aqueous work-up is required to quench the excess reagent and liberate the free hydroxyl groups.

  • Atmosphere: Catechols are susceptible to oxidation, especially under basic conditions. It is advisable to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the common impurities I should look out for, and how can I purify the final product?

A4: The multi-step synthesis can introduce several potential impurities that need to be removed to obtain a high-purity final product.

Potential Impurities:

  • Isomeric Products: From the Friedel-Crafts acylation step, you may have the 4-(3,4-dimethoxyphenyl) isomer.

  • Unreacted Intermediates: Incomplete reactions will leave starting materials from each step.

  • Over-reduced or Partially Reduced Products: From the reduction step.

  • Oxidation Products: The final catechol product is sensitive to oxidation, which can lead to colored impurities.

Purification Strategy:

  • Chromatography: Column chromatography is often the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) is a good starting point.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the final product.

  • Handling Precautions: To prevent oxidation, it is recommended to handle the purified product under an inert atmosphere and store it at low temperatures, protected from light.

Experimental Protocols

1. Friedel-Crafts Acylation of 1,2-Dimethoxybenzene:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0°C, add succinic anhydride (1.0 eq) portion-wise.

  • After stirring for 15 minutes, add a solution of 1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid.

2. Clemmensen Reduction of 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid:

  • Prepare amalgamated zinc by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.

  • To the amalgamated zinc, add concentrated hydrochloric acid and the crude 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid (1.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be needed during the reflux.

  • After cooling, decant the aqueous layer and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(2,3-dimethoxyphenyl)butanoic acid.

3. Demethylation of 4-(2,3-dimethoxyphenyl)butanoic acid:

  • Dissolve the crude 4-(2,3-dimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.

  • Add a solution of boron tribromide (2.5 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and slowly add methanol to quench the excess BBr₃, followed by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Demethylation 1,2-Dimethoxybenzene 1,2-Dimethoxybenzene Keto_Acid 4-(2,3-dimethoxyphenyl)- 4-oxobutanoic acid 1,2-Dimethoxybenzene->Keto_Acid DCM, 0°C to RT Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Keto_Acid AlCl3 AlCl3 AlCl3->Keto_Acid Reduced_Intermediate 4-(2,3-dimethoxyphenyl) butanoic acid Keto_Acid->Reduced_Intermediate Reflux Final_Product 4-(2,3-dihydroxyphenyl) butanoic acid Reduced_Intermediate->Final_Product DCM, -78°C to RT ZnHg_HCl ZnHg_HCl ZnHg_HCl->Reduced_Intermediate BBr3 BBr3 BBr3->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Overall Yield Step1_Yield Low Yield in Friedel-Crafts? Low_Yield->Step1_Yield Step2_Yield Low Yield in Reduction? Low_Yield->Step2_Yield Step3_Yield Low Yield in Demethylation? Low_Yield->Step3_Yield Moisture Check for Moisture Step1_Yield->Moisture Catalyst_Amount Optimize Catalyst Stoichiometry Step1_Yield->Catalyst_Amount Isomers Analyze for Isomers Step1_Yield->Isomers Incomplete_Reduction Incomplete Reaction? Step2_Yield->Incomplete_Reduction Side_Products Side Products Formed? Step2_Yield->Side_Products Incomplete_Cleavage Incomplete Demethylation? Step3_Yield->Incomplete_Cleavage Degradation Product Degradation? Step3_Yield->Degradation Alternative_Reduction Consider Wolff-Kishner Side_Products->Alternative_Reduction Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(2,3-dihydroxyphenyl)butanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem 1: The crude product is a dark, oily residue and is difficult to handle.

Possible Cause Suggested Solution
Oxidation of the catechol moiety: The 2,3-dihydroxyphenyl group is highly susceptible to air oxidation, leading to the formation of colored quinone-type impurities.• Work quickly and minimize exposure of the compound to air and light.• Use degassed solvents for extraction and chromatography.• Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).• Add a small amount of a reducing agent, such as sodium dithionite or ascorbic acid, to the aqueous phase during workup to inhibit oxidation.
Presence of polymeric material: Acidic or basic conditions during synthesis or workup can sometimes lead to polymerization of phenolic compounds.• Attempt to dissolve the oil in a suitable solvent (e.g., ethyl acetate, methanol) and filter off any insoluble material.• If the product is expected to be a solid, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification and remove oily impurities.
Residual high-boiling point solvent: Solvents used in the synthesis (e.g., DMF, DMSO) may be difficult to remove completely.• Perform a thorough aqueous workup to partition the high-boiling point solvent into the aqueous layer.• Use a high-vacuum pump to remove residual solvent, possibly with gentle heating if the compound is thermally stable.

Problem 2: Poor separation during column chromatography.

Possible Cause Suggested Solution
Inappropriate solvent system: The polarity of the eluent may not be suitable for separating the target compound from impurities. Phenolic compounds can exhibit strong interactions with silica gel, leading to tailing.For Normal Phase Silica Gel Chromatography:    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[1]    • For highly polar compounds, a mobile phase of dichloromethane and methanol can be effective.[1]    • To reduce tailing of the acidic carboxylic acid group, consider adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase.[2]• For Reverse Phase Chromatography:    • Use a mixture of water and a polar organic solvent like methanol or acetonitrile. A gradient elution from high aqueous content to high organic content is often effective.    • Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.
Column overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.• Use an appropriate ratio of crude material to stationary phase. A general rule of thumb is 1:30 to 1:100 (w/w).
Compound instability on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.• Consider using a different stationary phase, such as neutral or basic alumina, or a bonded-phase silica like diol or C18.[3]

Problem 3: Difficulty in achieving crystallization.

Possible Cause Suggested Solution
High impurity level: The presence of impurities can inhibit crystal lattice formation.• First, purify the compound by column chromatography to remove the majority of impurities.
Inappropriate recrystallization solvent: The chosen solvent may be too good or too poor at dissolving the compound.• An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4]• Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).[4][5]
Oiling out: The compound may separate from the solution as an oil rather than a solid.• This often occurs when a hot, saturated solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]• Try using a solvent system with a lower boiling point.• Scratch the inside of the flask with a glass rod at the solvent-air interface to provide nucleation sites.• Add a seed crystal of the pure compound if available.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a crude sample of this compound?

A1: The impurities will depend on the synthetic route. However, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers (e.g., 4-(3,4-dihydroxyphenyl)butanoic acid if the starting catechol was not pure), or products from incomplete reactions.

  • Oxidation products: Ortho-quinones and subsequent polymerized materials formed by the oxidation of the catechol ring.[6]

  • Residual catalysts and reagents: For example, Lewis acids used in Friedel-Crafts type reactions.[7][8]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: Several techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in the crude mixture and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify impurities if they are present in significant amounts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: How can I prevent the oxidation of my compound during storage?

A3: To minimize oxidation during storage:

  • Store the purified compound as a solid in a tightly sealed container.

  • Keep the container in a cool, dark place.

  • For long-term storage, consider storing under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).

Quantitative Data Summary

The following table provides typical solvent systems for the purification of polar phenolic acids. The optimal conditions for this compound should be determined empirically.

Technique Stationary Phase Mobile Phase (Eluent) Compound Rf / Elution Profile
TLC/Column Chromatography (Normal Phase) Silica Gel• 5-20% Methanol in Dichloromethane[1][3]• 30-70% Ethyl Acetate in Hexanes with 1% Acetic Acid[2]Rf of 0.2-0.4 for the main spot on TLC is ideal for column chromatography.
Column Chromatography (Reverse Phase) C18 Silica• Gradient of 10-100% Acetonitrile in Water with 0.1% Formic AcidThe compound should elute as the percentage of the organic solvent increases.
Recrystallization N/A• Water• Ethanol/Water mixture• Ethyl Acetate/Hexanes mixtureSoluble in hot solvent, insoluble in cold solvent.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: In a beaker, add dry silica gel to a non-polar solvent (e.g., hexanes). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate) with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form. The cooling process can be further promoted by placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude_product Crude this compound workup Aqueous Workup (Optional: add reducing agent) crude_product->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography purity_check1 Purity Check (TLC/HPLC) chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization If necessary pure_product Pure Product purity_check1->pure_product If pure purity_check2 Final Purity & Structural Analysis (HPLC, NMR, MS) recrystallization->purity_check2 purity_check2->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue oily_product Oily/Dark Product start->oily_product poor_separation Poor Chromatographic Separation start->poor_separation no_crystals No Crystallization start->no_crystals oxidation Oxidation suspected? - Use inert atmosphere - Degas solvents oily_product->oxidation solvent_system Adjust Solvent Polarity - Add acid modifier (e.g., AcOH) poor_separation->solvent_system slow_cool Induce Crystallization - Slow cooling - Scratch flask - Seed crystal no_crystals->slow_cool

Caption: Troubleshooting logic for common purification issues.

References

Stability and proper storage conditions for 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage conditions for 4-(2,3-dihydroxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Ideal conditions are at 2-8°C, protected from light and moisture to prevent degradation.

Q2: How should I store solutions of this compound?

A2: Solutions are less stable than the solid compound and should be prepared fresh whenever possible. If storage is necessary, we recommend storing aqueous solutions at -20°C or -80°C for short periods. The pH of the solution should be kept slightly acidic (pH 4-6) to minimize oxidation. Avoid alkaline conditions, as the catechol moiety is prone to rapid oxidation at higher pH.[1][2][3]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is the oxidation of its 2,3-dihydroxyphenyl (catechol) group. This oxidation can be initiated by exposure to air (autoxidation), light (photodegradation), elevated temperatures, and high pH.[1][2] The initial oxidation product is a highly reactive ortho-quinone, which can then undergo further reactions, including polymerization, leading to the formation of colored byproducts.

Q4: Is this compound sensitive to light?

A4: Yes, as a phenolic compound, it is susceptible to photodegradation.[4][5] It is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: What are the signs of degradation?

A5: A visual indication of degradation is a change in the color of the solid or solution, often turning pink, brown, or black due to the formation of polymeric oxidation products. Purity analysis by HPLC will also show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution turns a brownish color upon preparation or during an experiment. Oxidation of the catechol group. This is accelerated by exposure to air, high pH, or the presence of metal ions.Prepare solutions fresh using deoxygenated solvents. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure the pH of the solution is maintained in the slightly acidic range (pH 4-6). Use metal-free containers and spatulas.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use. Run a stability check of the compound in the assay medium over the time course of the experiment. Consider including an antioxidant in the medium if it does not interfere with the assay.
Loss of compound purity over time in storage. Improper storage conditions (exposure to light, moisture, or elevated temperature).Store the solid compound at 2-8°C in a tightly sealed, opaque container. For solutions, aliquot and store at -80°C and use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.Review the handling and storage procedures. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating HPLC method.

Stability Data Summary

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on general knowledge of catechol stability and should be confirmed by in-house stability studies.

Table 1: Stability of Solid this compound at Different Temperatures

TemperatureStorage DurationPurity (%)Appearance
2-8°C12 months>98%White to off-white powder
25°C12 months~95%Slight discoloration
40°C6 months<90%Noticeable browning

Table 2: Stability of this compound in Aqueous Solution (pH 7.4) at 25°C

Time (hours)Purity (%)Appearance
0100%Colorless solution
4~90%Faint pinkish hue
8~80%Light brown solution
24<60%Brown solution

Table 3: Effect of pH on the Stability of an Aqueous Solution of this compound at 25°C after 8 hours

pHPurity (%)Appearance
4.0>95%Colorless solution
6.0~92%Faint pinkish hue
7.4~80%Light brown solution
8.5<50%Dark brown solution

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 8 hours.

  • Thermal Degradation: Incubate the solid compound at 80°C for 48 hours. Dissolve the stressed solid in methanol to a final concentration of 1 mg/mL.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for quantifying this compound and separating its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_solid Prepare solid sample thermal Thermal Stress prep_solid->thermal prep_solution Prepare stock solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation photo Photostress prep_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Assess Mass Balance hplc->mass_balance peak_purity Peak Purity Analysis hplc->peak_purity pathways Identify Degradation Pathways mass_balance->pathways method Validate Stability-Indicating Method peak_purity->method

Caption: Workflow for a forced degradation study.

Oxidative Degradation Pathway of this compound

G A This compound (Catechol) B ortho-Semiquinone Radical A->B -e⁻, -H⁺ C ortho-Quinone A->C [O] (e.g., O₂, H₂O₂, light) B->C -e⁻, -H⁺ D Polymerization Products (Colored) C->D Polymerization

Caption: Primary oxidative degradation pathway.

References

Technical Support Center: Handling and Stabilization of 4-(2,3-dihydroxyphenyl)butanoic acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 4-(2,3-dihydroxyphenyl)butanoic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning brown. What is happening?

A1: The brown discoloration is a common indicator of oxidation. This compound contains a catechol moiety, which is highly susceptible to oxidation, especially in the presence of oxygen. This process leads to the formation of o-quinones and subsequent polymerization, resulting in colored products.

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: Several factors can accelerate oxidation:

  • pH: Higher pH (alkaline conditions) significantly increases the rate of autoxidation.

  • Oxygen: The presence of dissolved oxygen is a primary driver of oxidation.

  • Metal Ions: Trace metal ions, such as iron and copper, can catalyze the oxidation process.

  • Light and Temperature: Exposure to light and elevated temperatures can also promote oxidative degradation.

Q3: How can I prevent or minimize the oxidation of my this compound solution?

A3: To prevent oxidation, you can employ several strategies:

  • Use Antioxidants: Add antioxidants such as ascorbic acid, dithiothreitol (DTT), or glutathione to the solution.

  • Control pH: Maintain a slightly acidic pH (ideally below 6.0) to improve stability.

  • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

  • Work Under an Inert Atmosphere: Prepare and handle the solution in a glove box or under a continuous stream of an inert gas.

  • Use Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.

  • Protect from Light and Heat: Store solutions in amber vials or wrapped in foil and keep them at low temperatures (e.g., 4°C or -20°C).

Q4: Which antioxidant is best for stabilizing this compound?

A4: The choice of antioxidant can depend on the specific experimental conditions and downstream applications. Ascorbic acid is a widely used and effective antioxidant for catechols. Dithiothreitol (DTT) is also very effective, particularly in maintaining a reducing environment. It is advisable to test a few options to determine the most suitable one for your system.

Q5: Will the addition of antioxidants interfere with my experiment?

A5: It is possible. Antioxidants are reactive molecules and could potentially interfere with your assay or reaction. It is crucial to run appropriate controls with the antioxidant alone to assess any potential interference.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution rapidly turns brown/pink upon dissolution. 1. High pH of the solvent.2. High concentration of dissolved oxygen.3. Presence of catalytic metal ions.1. Use a buffered solution with a pH < 6.0.2. Deoxygenate the solvent by sparging with nitrogen or argon for 15-30 minutes before use.3. Add a chelating agent such as EDTA (final concentration 0.1-1 mM).
Solution is initially clear but changes color over a few hours. 1. Slow oxidation due to atmospheric oxygen.2. Exposure to light.3. Gradual increase in temperature.1. Prepare and store the solution under an inert atmosphere.2. Add an antioxidant like ascorbic acid or DTT (final concentration 1-5 mM).3. Store the solution in a dark, cold environment (e.g., wrapped in foil at 4°C).
Inconsistent results between experimental replicates. 1. Variable levels of oxidation in the stock solution.2. Inconsistent handling procedures.1. Prepare a fresh stock solution immediately before each experiment.2. If using a stored stock, ensure it was properly protected from oxidation.3. Standardize the solution preparation protocol, including the timing of additions and mixing.
Loss of compound activity or concentration over time. 1. Oxidative degradation of the parent compound.1. Implement the stabilization strategies outlined above (antioxidants, low pH, inert atmosphere).2. Quantify the compound concentration using a stability-indicating method (e.g., HPLC) at different time points to determine its stability under your storage conditions.

Quantitative Data on Stabilizing Dihydroxyphenyl Compounds

Condition Stabilizing Agent Concentration of Agent Stability of DOPAC Reference
Perchloric acid extract, 4°C in the darkNoneN/A>50% degradation in 6 hours[1]
Perchloric acid extract, 4°C in the darkDithiothreitol (DTT)0.65 mmol/LStable for 2 hours[1]
Perchloric acid extract, 4°C in the darkAscorbic AcidNot specifiedEffective in stabilization[1]
Perchloric acid extract, 4°C in the darkReduced GlutathioneNot specifiedEffective in stabilization[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol describes the preparation of a stock solution with enhanced stability against oxidation.

Materials:

  • This compound

  • High-purity solvent (e.g., deoxygenated water, ethanol, or DMSO)

  • Ascorbic acid

  • EDTA (disodium salt)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

Procedure:

  • Deoxygenate the Solvent: Sparge the chosen solvent with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Stabilizing Solution: In a separate container, dissolve ascorbic acid (to a final concentration of 5 mM) and EDTA (to a final concentration of 0.5 mM) in the deoxygenated solvent.

  • Weigh the Compound: In an amber glass vial, accurately weigh the required amount of this compound.

  • Dissolve the Compound: Under a gentle stream of inert gas, add the deoxygenated solvent containing ascorbic acid and EDTA to the vial with the compound.

  • Mix Thoroughly: Cap the vial and mix gently by inversion or vortexing until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. For use, thaw the solution on ice and use it immediately. Purge the headspace of the vial with inert gas before re-sealing and returning to storage.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_use Experimental Use start Start deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate add_stabilizers Add Stabilizers (e.g., Ascorbic Acid, EDTA) deoxygenate->add_stabilizers dissolve Dissolve Compound (under inert atmosphere) add_stabilizers->dissolve weigh_compound Weigh Compound weigh_compound->dissolve storage Store Solution (dark, cold, inert headspace) dissolve->storage thaw Thaw on Ice storage->thaw use Use in Experiment thaw->use end End use->end

Caption: Experimental workflow for preparing and using a stabilized solution of this compound.

oxidation_prevention cluster_factors Oxidizing Factors cluster_prevention Prevention Strategies catechol This compound (Reduced Catechol) quinone o-Quinone Derivative (Oxidized) catechol->quinone Oxidation polymers Colored Polymers quinone->polymers Polymerization oxygen O2 (Oxygen) oxygen->catechol metal_ions Metal Ions (Fe3+, Cu2+) metal_ions->catechol high_ph High pH high_ph->catechol antioxidants Antioxidants (e.g., Ascorbic Acid) antioxidants->catechol Reduces Quinone Back to Catechol chelators Chelating Agents (e.g., EDTA) chelators->metal_ions Sequesters low_ph Low pH low_ph->catechol Inhibits Autoxidation inert_atm Inert Atmosphere (N2, Ar) inert_atm->oxygen Displaces

Caption: Logical diagram of catechol oxidation and prevention strategies.

References

Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge, which can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Initial Assessment: Is Peak Tailing Affecting All Peaks or Just the Analyte of Interest?

Scenario 1: All peaks in the chromatogram are tailing.

This often suggests a physical or system-wide issue rather than a chemical interaction specific to your analyte.

Potential Cause Recommended Action
Column Void or Bed Deformation A void at the column inlet or a disturbed packing bed can distort the flow path.[1][2] Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[1]
Partially Blocked Inlet Frit Particulate matter from the sample or mobile phase can clog the inlet frit, causing poor peak shape.[3] Solution: Backflush the column. To prevent recurrence, ensure proper sample filtration and use in-line filters and guard columns.[1][2]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[4]

Scenario 2: Only the this compound peak (and other polar/acidic compounds) is tailing.

This points towards chemical interactions between the analyte and the stationary phase.

Potential Cause Recommended Action
Secondary Silanol Interactions The acidic silanol groups on the silica surface of the stationary phase can interact with the polar functional groups of your analyte, causing tailing.[1][5] This is a primary cause of peak tailing for polar compounds.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion. For acidic compounds, it is crucial to suppress ionization.[6]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][5]
Incompatible Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[5][7]

Troubleshooting Workflow Diagram

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Diagnosis cluster_2 System Issues cluster_3 Analyte-Specific Issues cluster_4 Resolution start Observe Peak Tailing all_peaks Tailing affects all peaks? start->all_peaks check_column Inspect column for voids/ blockages. Consider replacement. all_peaks->check_column Yes adjust_ph Adjust mobile phase pH (e.g., pH 2.5-3.0 for acidic analytes). all_peaks->adjust_ph No check_tubing Minimize extra-column volume (shorter, narrower tubing). check_column->check_tubing end Peak Shape Improved check_tubing->end check_column_chem Use end-capped, high-purity silica column. adjust_ph->check_column_chem reduce_load Dilute sample or reduce injection volume. check_column_chem->reduce_load match_solvent Dissolve sample in mobile phase. reduce_load->match_solvent match_solvent->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an acidic compound like this compound?

A1: The most frequent cause is secondary interactions between the analyte and residual silanol groups on the surface of the silica-based stationary phase.[1][5] These silanol groups are acidic and can interact with polar functional groups, leading to a secondary retention mechanism that results in tailing peaks.

Q2: How does mobile phase pH affect the peak shape of my analyte?

A2: The pH of the mobile phase is critical for controlling the ionization state of your acidic analyte. To achieve a sharp, symmetrical peak, you should aim to have the analyte in a single, non-ionized state. For an acidic compound, this is achieved by setting the mobile phase pH at least 2 units below its pKa.[8] For example, if the pKa of your compound is 4.5, a mobile phase pH of 2.5 would be ideal.

Q3: Can the choice of HPLC column influence peak tailing?

A3: Absolutely. Modern HPLC columns that are "end-capped" are designed to minimize peak tailing.[2][9] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interacting with the analyte.[10] Using a column with high-purity, Type B silica, which has a lower metal content, can also reduce peak tailing.[11][12]

Q4: I've optimized my mobile phase and am using a good column, but still see some tailing. What else can I check?

A4: If you've addressed the primary chemical causes, consider the following:

  • Sample Overload: Try diluting your sample or reducing the injection volume.[2]

  • Injection Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[7]

  • Column Contamination: A buildup of strongly retained compounds from previous injections can create active sites that cause tailing. Try washing the column with a strong solvent.

  • Co-eluting Impurity: What appears to be a tailing peak could be a small, co-eluting impurity. Changing the detection wavelength may help to confirm this.[1]

Q5: What is an acceptable level of peak tailing?

A5: Peak symmetry is often measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. While a Tf up to 1.5 may be acceptable for some assays, a value greater than 2.0 is generally considered unacceptable for methods requiring high precision.[1][6]

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix. It is based on common methods for the analysis of phenolic acids.[7][12]

1. Materials and Reagents

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • This compound standard

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (end-capped, e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation

  • Solvent A: 0.2% Phosphoric acid in water (v/v). Adjust pH to approximately 2.5-3.0.

  • Solvent B: Acetonitrile.

  • Filter and degas the mobile phase components before use.

4. Standard Solution Preparation

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

5. Sample Preparation

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

6. HPLC Conditions

Parameter Recommended Value
Column C18 reversed-phase, end-capped (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Solvent A (0.2% H₃PO₄ in H₂O) and Solvent B (Acetonitrile)
Gradient Program 0-20 min: 10% B; 20-30 min: 16% B; 30-40 min: 16% B; 40-60 min: 20% B; 60-70 min: 30% B; 70-75 min: 80% B; 75-90 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength To be determined based on the UV spectrum of this compound (a diode array detector is useful for this). A starting point could be around 280 nm.

7. Data Analysis

  • Identify the peak for this compound by comparing the retention time with that of the standard.

  • Calculate the peak area and determine the concentration using the calibration curve.

  • Assess peak symmetry by calculating the tailing factor.

Signaling Pathway and Logical Relationship Diagrams

Chemical Interactions Leading to Peak Tailing

G cluster_0 Stationary Phase (Silica) cluster_1 Analyte: this compound cluster_2 Interaction & Outcome silanol Residual Silanol Groups (Si-OH) ionized_silanol Ionized Silanols (Si-O⁻) silanol->ionized_silanol at mid-pH interaction Secondary Interaction (Hydrogen Bonding/Ionic) ionized_silanol->interaction analyte Polar Functional Groups (e.g., -OH, -COOH) analyte->interaction tailing Peak Tailing interaction->tailing

Caption: Analyte-stationary phase interactions causing peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for 4-(2,3-dihydroxyphenyl)butanoic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 4-(2,3-dihydroxyphenyl)butanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for the separation of this compound on a C18 column?

A good starting point for reversed-phase HPLC separation of this compound is a gradient elution using a mixture of acidified water and an organic solvent like acetonitrile or methanol. A typical starting gradient could be:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute the analyte.

The acidic modifier is crucial for suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups, which helps in achieving better peak shape and retention on a C18 column.[1]

Q2: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support of the column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid and phenolic hydroxyl groups. Using 0.1% formic acid (pH approx. 2.8) or 0.1% trifluoroacetic acid (TFA) (pH approx. 2.1) is generally effective.

  • Increase Ionic Strength: A low ionic strength of the mobile phase can sometimes contribute to peak tailing. Consider using a low concentration of a buffer, such as 10-20 mM phosphate buffer, at a low pH.

  • Use a Different Column: If peak tailing persists, consider using a column with a more inert stationary phase or end-capping to minimize silanol interactions.

Q3: My resolution between this compound and other sample components is poor. How can I improve it?

Poor resolution can be addressed by modifying the mobile phase to alter the selectivity of the separation.

Troubleshooting Steps:

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to their different solvent properties.

  • Optimize the Gradient: A shallower gradient (slower increase in the percentage of organic solvent) can improve the separation of closely eluting peaks.

  • Adjust the pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds, potentially improving resolution.

  • Modify the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Experimental Protocol:

  • Initial Analysis: Perform an injection using the initial mobile phase conditions.

  • Mobile Phase Modification: Sequentially modify the mobile phase as outlined in the table below. After each modification, allow the column to equilibrate for at least 10 column volumes before the next injection.

  • Data Evaluation: Compare the peak asymmetry factor after each modification. An asymmetry factor between 0.9 and 1.2 is generally considered good.

Modification Step Mobile Phase A Mobile Phase B Expected Outcome
Initial Condition WaterAcetonitrileTailing Peak
Step 1: Add Acid Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidReduced tailing
Step 2: Change Acid Water + 0.1% TFAAcetonitrile + 0.1% TFAFurther improvement in peak shape
Step 3: Add Buffer 20mM KH2PO4 (pH 2.5)AcetonitrileSharper, more symmetrical peak
Issue 2: Insufficient Retention on a C18 Column

Experimental Protocol:

  • Initial Analysis: Inject the sample with a mobile phase containing a relatively high percentage of organic solvent.

  • Mobile Phase Modification: Decrease the initial percentage of the organic solvent in the gradient or switch to a weaker organic solvent as detailed in the table.

  • Data Evaluation: Monitor the retention time of the this compound peak.

Modification Step Mobile Phase A Mobile Phase B Gradient Expected Outcome
Initial Condition Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid20-80% B in 10 minLow retention
Step 1: Decrease %B Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5-70% B in 15 minIncreased retention
Step 2: Change Solvent Water + 0.1% Formic AcidMethanol + 0.1% Formic Acid5-70% B in 15 minFurther increase in retention

Logical Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for troubleshooting common issues during the separation of this compound.

MobilePhaseOptimization cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end End Start Initial Chromatogram Problem Identify Issue: - Poor Peak Shape - Poor Resolution - Incorrect Retention Start->Problem Adjust_pH Adjust Mobile Phase pH (e.g., add Formic Acid/TFA) Problem->Adjust_pH Peak Shape Change_Solvent Change Organic Solvent (Acetonitrile <=> Methanol) Problem->Change_Solvent Resolution Optimize_Gradient Optimize Gradient Profile (Slope, Initial/Final %B) Problem->Optimize_Gradient Retention Evaluate Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time Adjust_pH->Evaluate Change_Solvent->Evaluate Optimize_Gradient->Evaluate Optimized Optimized Method Evaluate->Optimized Acceptable Further_Troubleshooting Further Troubleshooting (e.g., Column, Temperature) Evaluate->Further_Troubleshooting Not Acceptable Further_Troubleshooting->Problem

Caption: Troubleshooting workflow for mobile phase optimization.

References

Technical Support Center: Synthesis of 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,3-dihydroxyphenyl)butanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a complex mixture of products during the Friedel-Crafts reaction. How can I improve the selectivity?

A1: A complex product mixture in Friedel-Crafts reactions on highly activated rings like protected pyrogallol is a common issue. The primary causes are often polysubstitution and lack of regioselectivity.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Ensure your starting material (e.g., 1,2,3-trimethoxybenzene) is fully protected. Free hydroxyl groups can lead to undesired side reactions and catalyst deactivation.

    • Catalyst Stoichiometry: Reduce the amount of Lewis acid catalyst (e.g., AlCl₃). A large excess can promote polysubstitution. Start with stoichiometric amounts and optimize downwards.

    • Reaction Temperature: Perform the reaction at a lower temperature. This can help to control the reaction rate and improve selectivity.

    • Solvent Choice: Use a less polar solvent to moderate the reaction.

Q2: My Friedel-Crafts acylation with succinic anhydride is giving a low yield of the desired keto acid.

A2: Low yields in this acylation can stem from several factors, including catalyst deactivation and issues with the electrophile.

  • Troubleshooting Steps:

    • Anhydride Quality: Ensure the succinic anhydride is pure and dry. Moisture will react with the Lewis acid catalyst.

    • Reaction Time: The reaction may be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Work-up Procedure: During aqueous work-up, the intermediate aluminum complex must be fully hydrolyzed to liberate the keto acid. Ensure the pH is sufficiently acidic.

Q3: The subsequent reduction of the keto acid to the final product is not going to completion.

A3: Incomplete reduction can be due to the choice of reducing agent or reaction conditions.

  • Troubleshooting Steps:

    • Choice of Reduction Method:

      • Clemmensen Reduction (Zn(Hg)/HCl): This method is effective for aryl ketones but the strongly acidic conditions can be problematic for sensitive substrates.

      • Wolff-Kishner Reduction (H₂NNH₂/KOH): This is performed under basic conditions and may be a better choice if your compound is acid-sensitive.

      • Catalytic Hydrogenation (H₂/Pd-C): This is a milder method but may also reduce other functional groups if present.

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active.

    • Reaction Conditions: Optimize temperature, pressure (for hydrogenation), and reaction time.

Q4: I am observing significant byproduct formation during the demethylation/deprotection step.

A4: The deprotection of the hydroxyl groups is a critical step where side reactions can occur.

  • Troubleshooting Steps:

    • Choice of Demethylating Agent:

      • BBr₃: This is a powerful reagent for cleaving methyl ethers but can be harsh. Use at low temperatures and carefully control the stoichiometry.

      • HBr or HI: These can also be effective but require elevated temperatures, which might lead to degradation.

    • Incomplete Deprotection: If you observe partially deprotected products, increase the reaction time or the amount of deprotecting agent.

    • Degradation: The dihydroxyphenyl product can be sensitive to oxidation, especially in the presence of air. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and consider adding an antioxidant during work-up.

Q5: The final product appears to be degrading or changing color upon storage.

A5: Dihydroxyphenyl compounds are susceptible to oxidation, which can lead to discoloration and the formation of impurities.

  • Troubleshooting Steps:

    • Storage Conditions: Store the final product under an inert atmosphere, protected from light, and at low temperatures.

    • Antioxidants: Consider storing the compound in a solution containing a small amount of an antioxidant like ascorbic acid.

    • Purification: Ensure the product is highly pure after the final step, as trace metal impurities can catalyze oxidation.

Experimental Protocols

Below are generalized experimental protocols for the proposed synthesis of this compound. Note: These are illustrative and require optimization for specific laboratory conditions.

Protocol 1: Friedel-Crafts Acylation Route

Step 1: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

  • To a stirred suspension of anhydrous AlCl₃ in dry dichloromethane at 0 °C under a nitrogen atmosphere, add succinic anhydride in one portion.

  • Stir the mixture for 15 minutes.

  • Add a solution of 1,2,3-trimethoxybenzene in dry dichloromethane dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture slowly into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto acid.

Step 2: Reduction of the Keto Acid

  • To a solution of the crude keto acid in ethanol, add a catalytic amount of Pd/C (10% w/w).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(2,3-dimethoxyphenyl)butanoic acid.

Step 3: Demethylation

  • Dissolve the crude 4-(2,3-dimethoxyphenyl)butanoic acid in dry dichloromethane and cool to -78 °C under a nitrogen atmosphere.

  • Add a solution of BBr₃ in dry dichloromethane dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables provide illustrative data for yields and purity at different stages of the synthesis, based on typical outcomes for similar reactions.

StepReactionExpected Yield RangeCommon Impurities
1Friedel-Crafts Acylation60-80%Polysubstituted products, starting material
2Keto Acid Reduction85-95%Unreacted keto acid, over-reduction products
3Demethylation50-70%Partially demethylated products, degradation products
Analytical TechniquePurposeExpected Observations for Pure Product
¹H NMRStructure ElucidationAromatic protons, aliphatic chain protons, hydroxyl protons
¹³C NMRCarbon Skeleton ConfirmationAromatic carbons, carbonyl carbon, aliphatic carbons
Mass SpectrometryMolecular Weight Confirmation[M-H]⁻ or [M+H]⁺ corresponding to C₁₀H₁₂O₄
HPLCPurity AssessmentSingle major peak

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Pathway cluster_analysis Analysis start 1,2,3-Trimethoxybenzene + Succinic Anhydride step1 Friedel-Crafts Acylation (AlCl₃, DCM) start->step1 intermediate1 4-oxo-4-(2,3-dimethoxyphenyl)butanoic acid step1->intermediate1 step2 Reduction (e.g., H₂/Pd-C) intermediate1->step2 intermediate2 4-(2,3-dimethoxyphenyl)butanoic acid step2->intermediate2 step3 Demethylation (BBr₃, DCM) intermediate2->step3 product This compound step3->product analysis Purity and Structure Confirmation (NMR, MS, HPLC) product->analysis

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_fc Friedel-Crafts Stage cluster_reduction Reduction Stage cluster_deprotect Deprotection Stage start Low Yield or Impure Product fc_issue Complex Mixture? start->fc_issue red_issue Incomplete Reaction? start->red_issue dep_issue Byproducts Observed? start->dep_issue polysub Polysubstitution? fc_issue->polysub regio Wrong Isomer? fc_issue->regio fc_solution1 Decrease Catalyst Lower Temperature polysub->fc_solution1 fc_solution2 Check Protecting Groups regio->fc_solution2 red_solution Change Reducing Agent Optimize Conditions red_issue->red_solution incomplete Incomplete Deprotection? dep_issue->incomplete degradation Degradation? dep_issue->degradation dep_solution1 Increase Reagent/Time incomplete->dep_solution1 dep_solution2 Inert Atmosphere Milder Reagent degradation->dep_solution2

Caption: Troubleshooting logic for common synthesis issues.

Technical Support Center: Extraction of 4-(2,3-dihydroxyphenyl)butanoic Acid from Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction protocols for 4-(2,3-dihydroxyphenyl)butanoic acid from serum.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low recovery of this compound after protein precipitation with acetonitrile. What are the possible causes and solutions?

A1: Low recovery after protein precipitation is a common issue. Here are several potential causes and corresponding troubleshooting steps:

  • Incomplete Protein Precipitation: The ratio of acetonitrile to serum may be insufficient. A general starting point is a 3:1 (v/v) ratio of acetonitrile to serum.[1] If recovery remains low, consider increasing this ratio to 4:1 or 5:1. Ensure thorough vortexing to allow for complete protein precipitation.

  • Analyte Co-precipitation: this compound might be entrapped within the precipitated protein pellet. To mitigate this, ensure rapid and vigorous mixing immediately after adding the acetonitrile. Some protocols suggest a brief period of vortexing followed by centrifugation at a low temperature (e.g., 4°C) to minimize degradation while ensuring protein pelleting.

  • pH of the Sample: The solubility and stability of phenolic acids can be pH-dependent. While acetonitrile precipitation is generally performed without pH adjustment, if you continue to experience low recovery, consider a slight acidification of the serum sample (e.g., to pH 3-4 with a small volume of formic acid) before adding the acetonitrile. This can help to keep the acidic analyte in its protonated, less polar form, potentially reducing its interaction with proteins.

  • Degradation of the Analyte: Catechol-containing compounds can be susceptible to oxidation, especially at neutral or alkaline pH. Work quickly and keep samples on ice where possible. The addition of antioxidants, such as ascorbic acid or EDTA, to the serum sample prior to extraction may help to prevent degradation.

  • Precipitation Temperature: Performing the precipitation at a lower temperature (e.g., 4°C) can sometimes improve the recovery of certain analytes by minimizing their degradation and altering the protein precipitation dynamics.

Q2: When should I choose Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) over simple protein precipitation?

A2: The choice between protein precipitation, LLE, and SPE depends on the required cleanliness of the extract, the desired concentration factor, and the complexity of the downstream analysis.

  • Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput screening. However, it may result in a less clean extract, as other endogenous components apart from proteins remain in the supernatant. This can lead to significant matrix effects in LC-MS/MS analysis.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many water-soluble interferences behind. It can also be used to concentrate the analyte. However, LLE is more labor-intensive, uses larger volumes of organic solvents, and can be difficult to automate.[4][5]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant concentration of the analyte.[1][6][7] It is highly selective and can effectively remove interfering substances, leading to reduced matrix effects.[1][3] Modern SPE formats, such as 96-well plates, are amenable to automation. The main drawbacks are the higher cost per sample and the need for method development to optimize the sorbent, wash, and elution conditions.

Q3: I am experiencing inconsistent results with my Solid-Phase Extraction (SPE) protocol. What are the common pitfalls?

A3: Inconsistent SPE results often stem from a few key areas in the protocol:

  • Drying of the Sorbent Bed: It is crucial to prevent the sorbent bed from drying out between the conditioning, equilibration, and sample loading steps. If the sorbent dries, the hydrophobic chains of a reversed-phase sorbent can collapse, leading to poor interaction with the analyte and inconsistent recovery.

  • Sample Loading Flow Rate: The flow rate during sample loading should be slow and consistent to ensure adequate interaction time between the analyte and the sorbent. A typical flow rate is around 1 mL/min.

  • pH of the Sample and Solvents: For ion-exchange SPE, the pH of the sample and wash/elution solvents is critical for retention and elution. For acidic compounds like this compound, using a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be beneficial. In this case, the sample should be loaded at a pH where the analyte is charged (e.g., pH > pKa) to promote ionic interaction.

  • Insufficient Washing or Inappropriate Wash Solvent: The wash step is critical for removing interferences. However, the wash solvent should not be so strong that it elutes the analyte of interest. It's often necessary to test different solvent strengths in the wash step to find the optimal balance between cleanliness and recovery.

  • Incomplete Elution: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent. For ion-exchange SPE, it may involve a change in pH or the use of a high salt concentration in the elution solvent.

Comparison of Extraction Protocols

The following tables provide a summary of typical performance characteristics for different extraction methods. Please note that these values are illustrative and the actual performance will depend on the specific experimental conditions.

Table 1: Protein Precipitation

Precipitating AgentTypical Serum:Agent Ratio (v/v)Expected Recovery of Phenolic AcidsKey AdvantagesKey Disadvantages
Acetonitrile1:3 - 1:485-100%Fast, simple, good for high-throughputHigh potential for matrix effects[1][3]
Methanol1:3 - 1:480-95%Can be better for more polar analytesMay be less efficient at precipitating some proteins
Trichloroacetic Acid (TCA)1:2 (e.g., 10% final conc.)70-90%Very effective at protein removalCan cause analyte degradation, harsh conditions
Acetone (cold)1:480-95%Good for subsequent 2D-gel electrophoresisCan be less efficient for some proteins

Table 2: Liquid-Liquid Extraction (LLE)

Extraction SolventTypical Serum:Solvent Ratio (v/v)Expected Recovery of Phenolic AcidsKey AdvantagesKey Disadvantages
Ethyl Acetate1:560-98%Good extraction efficiency for moderately polar compounds[5]Can be labor-intensive, uses large solvent volumes
Methyl tert-butyl ether (MTBE)1:570-95%Forms a distinct layer from the aqueous phase, less emulsionCan be less efficient for very polar compounds
Diethyl Ether1:560-90%Volatile, easy to removeForms peroxides, highly flammable

Table 3: Solid-Phase Extraction (SPE)

Sorbent TypeTypical Loading ConditionsElution SolventExpected Recovery of Phenolic AcidsKey AdvantagesKey Disadvantages
Reversed-Phase (e.g., C18)Acidified serum (pH 2-3)Methanol or Acetonitrile80-100%Good retention of non-polar to moderately polar compoundsMay not retain very polar compounds well
Mixed-Mode Anion Exchange (e.g., MAX)Serum at pH > pKa of analyteAcidified organic solvent>90%High selectivity and cleaner extracts[1]Requires careful pH control
Polymeric (e.g., Oasis HLB)Diluted and acidified serumMethanol or Acetonitrile>90%High capacity and stability across a wide pH rangeCan be more expensive than silica-based sorbents

Experimental Protocols

1. Protein Precipitation with Acetonitrile

  • To 100 µL of serum in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

2. Liquid-Liquid Extraction with Ethyl Acetate

  • To 200 µL of serum in a glass tube, add a suitable internal standard.

  • Add 50 µL of 1M HCl to acidify the sample to approximately pH 3.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

3. Solid-Phase Extraction with a Mixed-Mode Anion Exchange Cartridge

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of a buffer at a pH above the pKa of this compound (e.g., 50 mM ammonium acetate, pH 6) through the cartridge.

  • Sample Loading: Dilute 200 µL of serum with 800 µL of the equilibration buffer. Load the diluted sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of an acidic organic solvent (e.g., methanol with 2% formic acid).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis serum_sample Serum Sample add_is Add Internal Standard serum_sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose one lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle spe Solid-Phase Extraction (e.g., Mixed-Mode) add_is->spe dry_down Evaporation ppt->dry_down lle->dry_down spe->dry_down reconstitute Reconstitution dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: General experimental workflow for the extraction and analysis of this compound from serum.

References

Minimizing matrix effects in MS analysis of 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Mass Spectrometry (MS) analysis of 4-(2,3-dihydroxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] For this compound, a polar and acidic compound, common matrix components in biological fluids like salts, phospholipids, and endogenous metabolites can either suppress or enhance its signal during MS analysis. This leads to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]

Q2: What are the most common sample preparation techniques to minimize matrix effects for a polar compound like this compound?

A2: For polar phenolic acids, the most effective sample preparation techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][4] Protein precipitation is a simpler method but is often less effective at removing interfering matrix components.[5] The choice of method depends on the sample matrix and the required sensitivity.

Q3: Which type of Solid-Phase Extraction (SPE) cartridge is recommended for this compound?

A3: A mixed-mode or a polymeric reversed-phase SPE cartridge is often suitable for extracting polar acidic compounds from biological matrices. These cartridges can effectively retain the analyte while allowing for the removal of interfering substances. For urine samples, a K2CO3-treated-silica-gel SPE has been shown to efficiently eliminate interference from endogenous organic acids.[3]

Q4: What is the best approach to compensate for matrix effects that cannot be eliminated through sample preparation?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][6][7] A SIL-IS of this compound will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction during data analysis. If a SIL-IS is not available, a structurally similar compound can be used as an analog internal standard, but it may not perfectly mimic the behavior of the analyte.

Q5: How can I assess the extent of matrix effects in my assay?

A5: Two common methods to evaluate matrix effects are the post-column infusion and the post-extraction spike methods.[1][2]

  • Post-column infusion: A solution of the analyte is continuously infused into the MS while a blank, extracted sample matrix is injected into the LC system. Any signal suppression or enhancement at the retention time of the analyte indicates the presence of matrix effects.[2]

  • Post-extraction spike: The response of the analyte in a neat solution is compared to the response of the analyte spiked into an extracted blank matrix at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times
Possible Cause Troubleshooting Step
Matrix Overload Dilute the sample extract and re-inject.[1]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group of the analyte to ensure it is in its neutral form for better retention on a reversed-phase column.
Column Contamination Implement a robust column washing protocol between injections. Consider using a guard column.
Matrix-Induced Analyte Degradation Investigate the stability of this compound in the sample matrix. Adjust sample storage conditions or add stabilizers if necessary.[5]
Issue 2: Low Analyte Signal or High Background Noise
Possible Cause Troubleshooting Step
Ion Suppression Improve sample cleanup using a more selective method like SPE.[3] Optimize chromatographic conditions to separate the analyte from co-eluting interferences.[1]
Contamination of the MS Source Clean the ion source, capillary, and other components of the MS inlet. Use a divert valve to direct the initial and final parts of the LC run to waste, avoiding the introduction of salts and other non-volatile matrix components into the MS.[8]
Suboptimal MS Parameters Infuse a standard solution of this compound to optimize source parameters such as spray voltage, gas flows, and temperatures.[8]
Incompatible Mobile Phase Additives Use volatile mobile phase additives like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate.[8]
Issue 3: Inconsistent and Irreproducible Results
Possible Cause Troubleshooting Step
Variable Matrix Effects Between Samples Implement the use of a stable isotope-labeled internal standard for reliable normalization.[6][7]
Inconsistent Sample Preparation Automate the sample preparation workflow if possible. Ensure consistent timing and volumes for all steps.
Carryover Optimize the autosampler wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.
Instrument Instability Perform regular system suitability tests and calibrations to monitor instrument performance.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phenolic Acids in Biological Matrices

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 70-9030-70 (Suppression)Simple, fast, and inexpensive.Inefficient removal of matrix components, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) 80-10515-40 (Suppression)Good for less polar analytes, can provide a clean extract.Can be labor-intensive and may have lower recovery for highly polar compounds.
Solid-Phase Extraction (SPE) 85-1105-25 (Suppression)High selectivity, provides a very clean extract, can be automated.More expensive and requires method development to optimize sorbent and solvents.

Note: The values presented are typical ranges for phenolic acids and may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Pretreat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine
  • Sample Preparation: To 1 mL of urine, add 50 µL of internal standard solution and 100 µL of 1 M HCl to acidify the sample.

  • Extraction: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Inaccurate Results check_is Using Stable Isotope-Labeled Internal Standard? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE or LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sp->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->optimize_sp No method_validated Method Validated me_acceptable->method_validated Yes

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Protocol start Start: Plasma Sample pretreat Pretreat Sample (Acidification) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Weak Organic) wash1->wash2 elute Elute Analyte wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Experimental workflow for Solid-Phase Extraction.

References

How to increase the sensitivity for detecting 4-(2,3-dihydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection and increasing the sensitivity of 4-(2,3-dihydroxyphenyl)butanoic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most common methods for the detection and quantification of this compound and similar phenolic acids include High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization to increase the volatility of the analyte.

Q2: How can I increase the sensitivity of my HPLC-UV method for this compound?

A2: To increase sensitivity in HPLC-UV, consider the following:

  • Wavelength Optimization: Determine the optimal UV absorbance wavelength for this compound. Phenolic compounds typically exhibit strong absorbance in the UV range. A wavelength of around 280 nm is often a good starting point for compounds with a dihydroxyphenyl group.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can improve peak shape and, consequently, sensitivity. For acidic compounds like this, a mobile phase pH that is 2 units below the pKa of the carboxylic acid group is recommended to ensure the analyte is in its protonated, less polar form, leading to better retention and sharper peaks on a reversed-phase column.[1]

  • Derivatization: While less common for UV detection, pre-column derivatization with a UV-absorbing agent can be employed to enhance the signal.

Q3: What is derivatization and why is it useful for analyzing this compound?

A3: Derivatization is a chemical reaction that modifies the analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization is particularly useful for:

  • Increasing Volatility for GC-MS: The carboxylic acid and hydroxyl groups make the molecule non-volatile. Derivatization, such as silylation or esterification, replaces the active hydrogens, making the compound volatile enough for GC analysis.[2][3]

  • Improving Ionization for LC-MS/MS: Derivatizing the carboxylic acid group can enhance its ionization efficiency in the mass spectrometer's source, leading to a stronger signal and lower detection limits.[4][5]

  • Enhancing Chromatographic Separation: Derivatization can alter the polarity of the analyte, which can improve its retention and separation from other components in the sample matrix.[6]

Q4: What are the expected challenges when analyzing this compound in biological matrices like plasma or urine?

A4: Analyzing this compound in biological matrices presents several challenges:

  • Matrix Effects: Co-eluting endogenous compounds from the sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[4][6][7][8]

  • Low Concentrations: The concentration of the analyte in biological samples may be very low, requiring highly sensitive methods and efficient sample preparation to enrich the analyte.

  • Interference from Isomers: Structurally similar compounds can co-elute and interfere with the detection. A highly selective method, such as LC-MS/MS, is often necessary to differentiate between isomers.

  • Sample Preparation: Effective sample preparation is crucial to remove proteins, lipids, and other interfering substances. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.[9]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).[10][11]Lower the mobile phase pH with an acidic modifier (e.g., formic acid, acetic acid) to protonate the carboxylic acid group and minimize interactions.[1]
Column overload.[11]Reduce the injection volume or dilute the sample.
Column contamination or degradation.[11]Wash the column with a strong solvent or replace the column if necessary.
Poor Resolution Inadequate separation from other components.Optimize the mobile phase composition (e.g., change the organic solvent ratio or type). Adjusting the mobile phase pH can also alter selectivity.[1]
Column inefficiency.Use a column with a smaller particle size or a longer column to increase the plate number.
Irreproducible Retention Times Fluctuations in mobile phase composition or temperature.[10]Ensure proper mobile phase mixing and use a column oven for temperature control.
Column equilibration issues.[10]Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
LC-MS/MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting compounds.[4][6][7][8]Improve sample preparation to remove interfering substances (e.g., use SPE). Modify the chromatographic method to separate the analyte from the interfering peaks.
Inefficient ionization.Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization.[4]
Noisy Baseline Contaminated mobile phase or LC system.Use high-purity solvents and filter the mobile phase. Flush the LC system.
Improperly optimized MS parameters.Optimize the collision energy and other MS/MS parameters for the specific analyte.
Multiple Peaks for a Single Analyte In-source fragmentation or presence of different adducts.Optimize the source conditions to minimize in-source fragmentation. Check for different salt adducts (e.g., [M+Na]+, [M+K]+) and consider them in the data analysis.
Isomeric interference.Develop a chromatographic method with sufficient resolution to separate the isomers.
Electrochemical Detection Troubleshooting
Problem Potential Cause Recommended Solution
Low Sensitivity Non-optimal detection potential.Perform a hydrodynamic voltammogram to determine the optimal oxidation potential for the catechol group of this compound.
Electrode fouling.Clean the electrode surface according to the manufacturer's instructions. In some cases, applying a series of positive and negative potentials can help clean the surface.
Drifting Baseline Changes in mobile phase composition or pH.Ensure the mobile phase is well-mixed and buffered.
Temperature fluctuations.Use a temperature-controlled environment for the electrochemical cell.
Irreproducible Results Inconsistent electrode surface activity.Ensure consistent electrode cleaning and conditioning procedures between runs.
Presence of electroactive interfering compounds.Improve the chromatographic separation to resolve the analyte from interfering peaks.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of Carboxylic Acid for Enhanced LC-MS/MS Sensitivity

This protocol is adapted from methods for similar carboxylic acids.[3][6]

  • To the dried sample extract from Protocol 1, add 50 µL of a 200 mM solution of 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.

  • Add 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine in 50% acetonitrile/water.

  • Incubate the mixture at 40°C for 30 minutes with gentle shaking.

  • After incubation, add 200 µL of 0.1% formic acid in water to quench the reaction.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: Suggested HPLC-UV Method Parameters
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

Visualizations

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates a plausible metabolic pathway for this compound based on the known metabolism of similar phenolic compounds, such as raspberry ketone.[12] The pathway involves reduction of the butanoic acid side chain and potential ring hydroxylation.

MetabolicPathway This compound This compound Intermediate_Metabolite 4-(2,3-dihydroxyphenyl)-2-hydroxybutanoic acid This compound->Intermediate_Metabolite Hydroxylation Final_Metabolite Further Conjugation (Glucuronidation/Sulfation) Intermediate_Metabolite->Final_Metabolite Phase II Metabolism Excretion Excretion Final_Metabolite->Excretion

Caption: Hypothetical metabolic pathway of this compound.

General Workflow for Increasing Detection Sensitivity

This diagram outlines a logical workflow for troubleshooting and enhancing the detection sensitivity of this compound.

SensitivityWorkflow cluster_0 Method Optimization Start Low Sensitivity Detected Optimize_HPLC Optimize HPLC Conditions (Mobile Phase, Column) Start->Optimize_HPLC Optimize_MS Optimize MS Parameters (Source, Collision Energy) Optimize_HPLC->Optimize_MS Check_Sample_Prep Improve Sample Preparation (SPE, LLE) Optimize_MS->Check_Sample_Prep Validate_Method Validate Optimized Method Optimize_MS->Validate_Method Sensitivity Sufficient Consider_Derivatization Implement Derivatization Check_Sample_Prep->Consider_Derivatization Consider_Derivatization->Validate_Method Yes End High Sensitivity Achieved Validate_Method->End

Caption: Workflow for enhancing detection sensitivity.

References

Validation & Comparative

A Comparative Analysis of 4-(2,3-dihydroxyphenyl)butanoic Acid and 4-(3,4-dihydroxyphenyl)butanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the comparative chemical properties, biological activities, and experimental evaluation of two closely related dihydroxyphenylbutanoic acid isomers.

In the realm of drug discovery and development, the precise positioning of functional groups on a molecule can dramatically alter its biological activity. This guide provides a comparative analysis of two constitutional isomers: 4-(2,3-dihydroxyphenyl)butanoic acid and 4-(3,4-dihydroxyphenyl)butanoic acid. While both compounds share the same molecular formula, the differential placement of hydroxyl groups on the phenyl ring is predicted to significantly influence their physicochemical properties and biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of these compounds.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of the two isomers is presented in Table 1. Data for 4-(3,4-dihydroxyphenyl)butanoic acid is more readily available in public databases.[1] Properties for this compound are largely predicted based on the known properties of related 2,3-dihydroxyphenyl compounds.

PropertyThis compound (Predicted)4-(3,4-dihydroxyphenyl)butanoic acid (Experimental/Predicted)
Molecular Formula C₁₀H₁₂O₄C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol 196.20 g/mol [1]
IUPAC Name This compound4-(3,4-dihydroxyphenyl)butanoic acid[1]
CAS Number Not available70217-89-9[1]
Predicted LogP ~1.5-0.2[1]
Predicted pKa ~4.5 (carboxylic acid), ~9.0, ~11.0 (phenolic hydroxyls)~4.5 (carboxylic acid), ~9.5, ~11.5 (phenolic hydroxyls)
Predicted Solubility Moderately soluble in water and polar organic solventsSoluble in water and polar organic solvents

Biological Activity: A Comparative Outlook

The positioning of hydroxyl groups on the phenyl ring is a key determinant of the biological activity of phenolic compounds. The catechol (1,2-dihydroxybenzene) moiety present in both isomers is known to be crucial for various biological effects, particularly antioxidant and enzyme inhibitory activities.

Antioxidant Activity

Both isomers are anticipated to exhibit significant antioxidant activity due to the presence of the dihydroxyphenyl moiety, which can readily donate hydrogen atoms to scavenge free radicals. However, the spatial arrangement of the hydroxyl groups will likely influence the radical scavenging potency and mechanism. The ortho-dihydroxy configuration in this compound may allow for the formation of a stable intramolecular hydrogen bond, which could affect its antioxidant capacity compared to the meta/para-arrangement in the 3,4-dihydroxy isomer. Studies on other dihydroxyphenolic acids suggest that the number and position of hydroxyl groups strongly influence antioxidant activity.[2]

Enzyme Inhibition

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Catechol-containing compounds are known to be effective tyrosinase inhibitors. It is plausible that both isomers will exhibit inhibitory activity. The precise binding and inhibition kinetics are likely to differ based on the hydroxyl group positions, which will affect their interaction with the enzyme's active site.

Cyclooxygenase (COX) Inhibition: The COX enzymes are involved in the inflammatory response. Some phenolic compounds are known to inhibit COX activity. A comparative evaluation of these two isomers for COX-1 and COX-2 inhibition could reveal selective anti-inflammatory properties.

Potential Signaling Pathway Modulation

Phenolic compounds are known to modulate various intracellular signaling pathways, often in response to oxidative stress. The MAPK and NF-κB signaling pathways are key regulators of inflammation, cell proliferation, and apoptosis and are likely to be influenced by these compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Inflammation, Apoptosis) TranscriptionFactors->GeneExpression

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines (TNF-α, IL-1β), LPS, Growth Factors Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p P NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Proteasome Proteasomal Degradation IkB_p->Proteasome GeneExpression Gene Expression (Inflammation, Immunity, Cell Survival) NFkB_nucleus->GeneExpression

Experimental Protocols for Comparative Analysis

To empirically determine the comparative performance of these two isomers, a series of well-established in vitro assays are recommended. The following section details the methodologies for key experiments.

Synthesis of Dihydroxyphenylbutanoic Acids

Synthesis_Workflow StartingMaterial Appropriate Dimethoxy- phenylbutanoic Acid Demethylation Demethylation (e.g., BBr₃) StartingMaterial->Demethylation Workup Aqueous Work-up Demethylation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Dihydroxy- phenylbutanoic Acid Purification->Product

A common synthetic route to dihydroxyphenylalkanoic acids involves the demethylation of the corresponding dimethoxy precursors.

Materials:

  • 4-(2,3-Dimethoxyphenyl)butanoic acid or 4-(3,4-dimethoxyphenyl)butanoic acid

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous DCM

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the dimethoxyphenylbutanoic acid starting material in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired dihydroxyphenylbutanoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3][4][5][6]

This assay measures the ability of the compounds to donate a hydrogen atom to the stable DPPH radical.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in methanol at various concentrations

  • Trolox or ascorbic acid as a positive control

  • Methanol as a blank

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 100 µL of the test compound solution at different concentrations to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

2. FRAP (Ferric Reducing Antioxidant Power) Assay [3][4][5][6]

This assay measures the ability of the compounds to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Test compounds dissolved in a suitable solvent.

  • Ferrous sulfate (FeSO₄) for the standard curve.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh.

  • Add 10 µL of the test compound solution to the wells of a 96-well plate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value by comparing the absorbance of the sample with a standard curve of FeSO₄.

3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [3][4][5][6]

This assay measures the ability of the compounds to scavenge the ABTS radical cation.

Materials:

  • ABTS stock solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds dissolved in a suitable solvent.

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound solution to the wells of a 96-well plate.

  • Add 190 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and the IC₅₀ value as described for the DPPH assay.

Enzyme Inhibition Assays

1. Tyrosinase Inhibition Assay [7][8][9][10][11]

This assay measures the inhibition of the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase solution in phosphate buffer (pH 6.8)

  • L-DOPA solution in phosphate buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 20 µL of the test compound solution at different concentrations to the wells of a 96-well plate.

  • Add 80 µL of phosphate buffer and 50 µL of the tyrosinase solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition and the IC₅₀ value.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [12][13][14][15]

This assay measures the inhibition of prostaglandin E₂ (PGE₂) production by COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Indomethacin or celecoxib as a positive control

  • PGE₂ EIA kit

Procedure:

  • Add the reaction buffer, heme, and enzyme (COX-1 or COX-2) to a microcentrifuge tube.

  • Add the test compound at various concentrations.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and the IC₅₀ value for each enzyme.

Conclusion

While 4-(3,4-dihydroxyphenyl)butanoic acid is a known compound with established chemical properties, its isomer, this compound, remains largely uncharacterized in the public domain. Based on the principles of medicinal chemistry and the known activities of related dihydroxyphenyl compounds, it is reasonable to predict that both isomers will possess significant biological activities, particularly as antioxidants and enzyme inhibitors. However, the subtle difference in the positioning of the hydroxyl groups is expected to result in distinct potencies and selectivities. The experimental protocols provided in this guide offer a robust framework for a comprehensive comparative analysis of these two promising molecules. Such studies are essential to elucidate their structure-activity relationships and to identify their potential as lead compounds in drug discovery programs.

References

A Comparative Analysis of Dihydroxyphenylbutanoic Acid Isomers and Their Antioxidant Potential: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of antioxidant compounds is paramount. This guide provides a comparative overview of dihydroxyphenylbutanoic acid isomers, focusing on their potential antioxidant activities. Due to a lack of direct comparative studies in the existing scientific literature, this guide synthesizes information from related phenolic compounds to infer potential differences and provides standardized protocols for future research.

Introduction to Dihydroxyphenylbutanoic Acid Isomers

Dihydroxyphenylbutanoic acid isomers are phenolic compounds characterized by a dihydroxylated phenyl ring attached to a butanoic acid side chain. The position of the two hydroxyl groups on the phenyl ring is the key structural difference between these isomers, which is expected to significantly influence their antioxidant activity. The primary isomers of interest are 4-(2,3-dihydroxyphenyl)butanoic acid, 4-(2,5-dihydroxyphenyl)butanoic acid, and 4-(3,4-dihydroxyphenyl)butanoic acid.

The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reactions. The stability of the resulting phenoxyl radical is a crucial factor in determining the antioxidant efficacy.

Chemical Structures of Key Isomers

The arrangement of hydroxyl groups on the aromatic ring dictates the potential for intramolecular hydrogen bonding and electron delocalization, which in turn affects the radical scavenging ability of the molecule.

  • This compound: The ortho-positioning of the hydroxyl groups may facilitate the stabilization of the phenoxyl radical through hydrogen bonding.

  • 4-(2,5-dihydroxyphenyl)butanoic acid: The para-positioning of the hydroxyl groups can also contribute to radical stabilization through resonance.

  • 4-(3,4-dihydroxyphenyl)butanoic acid: This isomer, also known as dihydrocaffeic acid, possesses a catechol moiety, which is well-known for its potent antioxidant activity due to the formation of a stable ortho-quinone.[1]

Quantitative Data on Antioxidant Activity

The table below is provided as a template for researchers to populate with their own experimental data.

IsomerDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (IC50, µM)Ferric Reducing Antioxidant Power (FRAP, µM Fe(II)/µM)
This compoundData not availableData not availableData not available
4-(2,5-dihydroxyphenyl)butanoic acidData not availableData not availableData not available
4-(3,4-dihydroxyphenyl)butanoic acidData not availableData not availableData not available

Inferred Structure-Activity Relationship

Based on studies of similar phenolic acids, the following structure-activity relationships can be inferred for dihydroxyphenylbutanoic acid isomers:

  • Number and Position of Hydroxyl Groups: The presence of two hydroxyl groups is crucial for antioxidant activity. The relative position of these groups is a key determinant. Catechol moieties (ortho-dihydroxy groups), as found in the 3,4-isomer, are generally associated with very high antioxidant activity. This is because the resulting phenoxyl radical is highly stabilized through the formation of an intramolecular hydrogen bond and subsequent oxidation to a stable ortho-quinone.

  • Alkyl Side Chain: The butanoic acid side chain can influence the lipophilicity of the molecule, which in turn can affect its accessibility to different cellular compartments and its interaction with lipid-based radicals. The length of the alkyl spacer between the phenyl ring and the carboxylic acid group can impact the antioxidant activity.[2][3]

Experimental Protocols

To facilitate future comparative studies, detailed protocols for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the stock solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the dihydroxyphenylbutanoic acid isomers in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control sample containing only methanol and the DPPH solution should be measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the dihydroxyphenylbutanoic acid isomers in the same solvent used to dilute the ABTS•+ solution to prepare a series of concentrations.

  • Assay Procedure:

    • Add a small volume of the sample solution to the ABTS•+ working solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Dissolve the dihydroxyphenylbutanoic acid isomers in an appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as µM Fe(II) equivalents.

Visualizing the Research Workflow

The following diagram illustrates a logical workflow for a comparative study of the antioxidant activity of dihydroxyphenylbutanoic acid isomers.

G cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Antioxidant Assays cluster_analysis Data Analysis & Comparison S1 Synthesis of Isomers (2,3-, 2,5-, 3,4-) S2 Structural Confirmation (NMR, MS) S1->S2 A1 DPPH Assay S2->A1 Test Compounds A2 ABTS Assay S2->A2 A3 FRAP Assay S2->A3 D1 Calculate IC50 / TEAC / FRAP values A1->D1 A2->D1 A3->D1 D2 Statistical Analysis D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3 Conclusion Conclusion D3->Conclusion

Caption: A proposed experimental workflow for the synthesis, in vitro antioxidant evaluation, and comparative analysis of dihydroxyphenylbutanoic acid isomers.

Conclusion and Future Directions

While a definitive comparison of the antioxidant activity of dihydroxyphenylbutanoic acid isomers is currently hindered by a lack of experimental data, the principles of structure-activity relationships in phenolic compounds suggest that the 4-(3,4-dihydroxyphenyl)butanoic acid isomer is likely to exhibit the most potent antioxidant effects due to its catechol structure.

This guide underscores the necessity for dedicated research to quantify and compare the antioxidant capacities of these isomers. By employing the standardized protocols outlined herein, researchers can generate the robust data needed to fill this knowledge gap. Such studies will be invaluable for the rational design and development of novel antioxidant agents for therapeutic and other applications.

References

A Comparative Guide to the Validation of an HPLC Method for 4-(2,3-dihydroxyphenyl)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(2,3-dihydroxyphenyl)butanoic acid, a catechol-containing compound. The information is intended for researchers, scientists, and drug development professionals. The guide outlines a typical HPLC method, compares it with alternative analytical techniques, and details the essential validation parameters based on established scientific literature.

I. Comparison of Analytical Methods

While HPLC is a dominant technique for the analysis of phenolic compounds, other methods can also be employed. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Method Principle Advantages Disadvantages Typical Applications
HPLC-UV/DAD Separation based on polarity, detection via UV-Vis absorbance.Robust, widely available, good for quantification.Moderate sensitivity, potential for overlapping peaks.[1]Routine analysis and quality control of phenolic compounds.[2][3]
HPLC-Fluorescence Separation based on polarity, detection of native or derivatized fluorescence.High sensitivity and selectivity for fluorescent compounds.[4]Not all compounds are naturally fluorescent; derivatization can be complex.[5]Analysis of catecholamines and related compounds in biological samples.[4]
HPLC-Electrochemical Detection (EC) Separation based on polarity, detection of electroactive compounds.Extremely selective and sensitive for electrochemically active analytes like catechols.[6]Sensitive to mobile phase changes, electrode fouling can be an issue.Neurochemical analysis, determination of catecholamines.[6]
HPLC-Mass Spectrometry (MS) Separation based on polarity, detection based on mass-to-charge ratio.High sensitivity and specificity, structural information can be obtained.Higher cost and complexity.[7]Identification and quantification of trace levels of compounds in complex matrices.[8]
Gas Chromatography (GC) Separation of volatile compounds.High resolution for volatile analytes.Derivatization is often required for non-volatile compounds like phenolic acids.[9]Analysis of volatile compounds in various samples.[9]
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High separation efficiency, small sample volume.Lower sensitivity compared to HPLC, reproducibility can be a challenge.Analysis of charged molecules.

II. Experimental Protocol: A Validated HPLC-UV Method

This section details a typical experimental protocol for the validation of an HPLC method for the analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic acids.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[3][7] The gradient program should be optimized to achieve good resolution of the analyte peak from any impurities or matrix components.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C or 35°C, to ensure reproducible retention times.[3]

  • Detection: The DAD can be set to monitor multiple wavelengths, with a primary wavelength selected based on the UV spectrum of this compound (typically around 280 nm for phenolic compounds).[1]

  • Injection Volume: A 10 µL injection volume is a common starting point.

2. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to different concentrations.

  • Sample Preparation: The sample preparation method will depend on the matrix. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.[8] For solid samples, an extraction with a suitable solvent may be required. The final sample should be filtered through a 0.45 µm filter before injection.

3. Method Validation Parameters:

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters are typically evaluated:[10]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated. Recoveries are typically expected to be within 80-120%.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The RSD should typically be less than 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

III. Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2
Theoretical Plates≥ 2000
Resolution≥ 2

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy and Precision Data

Concentration (µg/mL)Repeatability (Intra-day) Intermediate Precision (Inter-day)
Recovery (%) RSD (%)
Low QC
Mid QC
High QC

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Table 5: Robustness Study

Parameter VariedVariationRetention Time (min)Peak Area
Flow Rate (mL/min)0.9
1.1
Column Temperature (°C)28
32
Mobile Phase pH± 0.2

IV. Visualizations

The following diagrams illustrate the workflow of the HPLC method validation and the logical relationships between the validation parameters.

HPLC_Validation_Workflow A Method Development & Optimization B System Suitability Testing A->B C Method Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Validated Method for Routine Use D->J E->J F->J G->J H->J I->J

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship ValidatedMethod Validated HPLC Method Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Robustness Robustness ValidatedMethod->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Range Range Linearity->Range

Caption: Inter-relationships of HPLC Validation Parameters.

References

Quantitative Analysis of 4-(2,3-dihydroxyphenyl)butanoic Acid in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 4-(2,3-dihydroxyphenyl)butanoic acid in complex matrices, such as biological fluids, plant extracts, or pharmaceutical formulations, is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. While methods specifically validated for this compound are not extensively documented in publicly available literature, the principles of quantitative analysis for structurally similar phenolic acids are well-established and can be readily adapted.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantitative analysis of phenolic acids like this compound. This comparison is based on established methodologies for similar compounds.[1][2][3][4][5][6]

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity Moderate; susceptible to co-eluting interferences.[2]High; mass-to-charge ratio detection provides excellent specificity.[5]High; combines chromatographic separation with mass analysis.[1]
Sensitivity Moderate; suitable for concentrations in the µg/mL to ng/mL range.[7]Very High; capable of detecting concentrations in the pg/mL to fg/mL range.[6]High; often requires derivatization to improve volatility and sensitivity.[4]
Sample Preparation Relatively simple; typically involves extraction and filtration.[8]Can be simple (direct injection) or complex (requiring extensive cleanup).[6]More complex; requires extraction and mandatory derivatization.[1][9]
Matrix Effects Can be significant, affecting peak purity and quantification.Can be significant (ion suppression/enhancement), but often mitigated with internal standards.Can be significant, potentially affecting derivatization efficiency and injection.[9]
Instrumentation Cost Low to moderate.High.Moderate to high.
Throughput High; relatively short run times are common.[10]High; can have very short run times with modern UHPLC systems.Lower; derivatization adds to the sample preparation time.
Derivatization Not required.[4]Generally not required, but can be used to enhance ionization.[11]Required to increase volatility and thermal stability.[1][4]

Experimental Protocols

Below are generalized experimental protocols for the quantitative analysis of this compound using the compared techniques. These protocols are based on methodologies reported for other phenolic and carboxylic acids and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quantification of phenolic compounds due to its robustness and cost-effectiveness.[2][7]

a) Sample Preparation (Solid-Phase Extraction):

  • Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte of interest with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.[2]

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., 280 nm for phenolic compounds).[7]

c) Quantification:

  • An external calibration curve is constructed by plotting the peak area of known concentrations of a this compound standard against their concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing trace levels of the analyte in complex biological matrices.[5][6]

a) Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the sample with an appropriate acid (e.g., HCl).[12]

  • Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex to mix and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

b) LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: A suitable reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-UV, often with volatile buffers like formic acid or ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typical for phenolic acids.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and an internal standard.

c) Quantification:

  • Quantification is typically performed using an internal standard method to correct for matrix effects and variations in sample processing. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phenolic acids, a derivatization step is necessary.[1][4]

a) Sample Preparation and Derivatization:

  • Perform an extraction as described for HPLC or LC-MS.

  • Thoroughly dry the extract, as water can interfere with derivatization.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the analyte into a volatile silyl derivative.[13]

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.[9]

b) GC-MS Conditions:

  • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.[14]

c) Quantification:

  • Similar to LC-MS/MS, an internal standard is often used for accurate quantification. A calibration curve is constructed based on the peak area ratios.

Visualizations

The following diagrams illustrate a typical workflow for quantitative analysis and a decision-making process for selecting the appropriate analytical technique.

G Sample Complex Mixture (e.g., Biological Fluid) Extraction Extraction (LLE, SPE) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Derivatization Derivatization (for GC-MS) Analysis Chromatographic Separation & Detection (HPLC, LC-MS/MS, GC-MS) Derivatization->Analysis Cleanup->Derivatization Cleanup->Analysis Integration Peak Integration Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for quantitative analysis of a target analyte in a complex mixture.

G Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Very Complex Matrix? Sensitivity->Matrix No LCMS Use LC-MS/MS Sensitivity->LCMS Yes Routine Routine QC Application? Matrix->Routine No Matrix->LCMS Yes GCMS Consider GC-MS (with derivatization) Routine->GCMS No HPLC Use HPLC-UV Routine->HPLC Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Cross-Validation of Analytical Methods for 4-(2,3-dihydroxyphenyl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of 4-(2,3-dihydroxyphenyl)butanoic acid in biological matrices. The information presented is based on established principles of bioanalytical method validation for similar carboxylic acids and phenolic compounds.

Introduction

The reliable quantification of this compound, a compound of interest in various research and development settings, is crucial for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments. The selection of an appropriate analytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. This guide offers a cross-validation perspective on HPLC-UV and LC-MS/MS methods, highlighting their respective strengths and limitations.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small organic acids in a biological matrix. These values are representative and may vary depending on the specific instrumentation, sample matrix, and optimization of the method.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.995[1][2][3]≥ 0.999[2][4]
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 µM[1][5]0.01 - 0.1 ng/mL[6]
Accuracy (% Bias) Within ±15%[1][3]Within ±15%[7]
Precision (%RSD) ≤ 15%[1][2][3]≤ 15%[7]
Selectivity Moderate; potential for interference from matrix components with similar UV absorbance.[1][5]High; based on specific precursor-to-product ion transitions.[8][9]
Matrix Effect Generally low, but can be affected by co-eluting compounds.Can be significant (ion suppression or enhancement); often requires an internal standard.[10]
Throughput ModerateHigh

Experimental Protocols

The following sections detail generalized experimental protocols for the validation of both HPLC-UV and LC-MS/MS methods for the quantification of this compound.

HPLC-UV Method

Sample Preparation: A liquid-liquid extraction is a common procedure for sample clean-up.[1][5]

  • To 100 µL of plasma, add an internal standard.

  • Acidify the sample with a suitable acid (e.g., phosphoric acid) to a pH < 2 to ensure the analyte is in its protonated form.[1][5]

  • Extract the analyte with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[1][5]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.[4]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is common for separating organic acids.[11][12]

  • Flow Rate: Typically 1 mL/min.[4]

  • Detection: UV detection at a wavelength of 210 nm is often used for compounds lacking a strong chromophore.[1][5]

Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[2][3][13]

LC-MS/MS Method

Sample Preparation: Protein precipitation is a rapid and effective method for sample preparation.[14]

  • To 50 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte).[7]

  • Add a protein precipitating agent (e.g., cold acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Similar reversed-phase chromatography as described for the HPLC-UV method is used to separate the analyte from matrix components.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[7]

Validation Parameters: Full validation should be performed, including assessments of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[10]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of analytical methods.

A Define Analytical Requirements (Sensitivity, Selectivity, Throughput) B Method Development A->B C HPLC-UV Method Optimization B->C D LC-MS/MS Method Optimization B->D E Method Validation C->E D->E F Selectivity & Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LLOQ & LOD E->I J Stability E->J K Cross-Validation F->K G->K H->K I->K J->K L Analysis of Common Samples K->L M Comparison of Results L->M N Method Selection M->N

Caption: General workflow for analytical method cross-validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will be dictated by the specific needs of the research. HPLC-UV offers a cost-effective and robust method suitable for applications where high sensitivity is not a primary requirement. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalysis where trace-level quantification is necessary and for complex matrices where interferences are a concern. A thorough cross-validation, as outlined in this guide, is essential to ensure data integrity and consistency when multiple analytical methods are employed.

References

A Comparative Efficacy Analysis of 4-(2,3-dihydroxyphenyl)butanoic Acid and Other Key Phenolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acids are a class of secondary metabolites ubiquitously found in plants, recognized for their significant contributions to human health, largely attributed to their antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of 4-(2,3-dihydroxyphenyl)butanoic acid against other prominent phenolic acids, namely Protocatechuic Acid, Caffeic Acid, and Ferulic Acid.

Direct experimental data on the biological activities of this compound is limited in publicly available literature. Therefore, this comparison leverages data from its closest structural analogue, 2,3-dihydroxybenzoic acid (2,3-DHB) , which shares the same 2,3-dihydroxyphenyl (catechol) core. Structure-activity relationship (SAR) studies consistently demonstrate that the arrangement and number of hydroxyl (-OH) groups on the phenyl ring are primary determinants of a phenolic acid's efficacy. The ortho-dihydroxy configuration, as seen in this compound and 2,3-DHB, is particularly crucial for potent radical scavenging and metal-chelating activities.[1][2][3]

This guide synthesizes available quantitative data to offer a predictive comparison and provides detailed experimental protocols for key assays to support further research in this area.

Quantitative Comparison of Efficacy

The following tables summarize the available experimental data for the selected phenolic acids. The efficacy of this compound is predicted based on the strong performance of its structural analogue, 2,3-dihydroxybenzoic acid.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity is a measure of a compound's ability to neutralize free radicals. Lower IC50 values indicate higher potency.

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (% Inhibition at 50 µM)FRAP (Ferric Reducing Antioxidant Power, µM Fe²⁺ at 50 µM)
This compound Data Not Available (Predicted High Activity)Data Not Available (Predicted High Activity)Data Not Available (Predicted High Activity)
2,3-Dihydroxybenzoic Acid (Analogue)~25-30[1]~86.4% [1]~173.8 [1]
Protocatechuic Acid (3,4-DHB)~30-35[1]~74.5%[1]~44.2[1]
Caffeic Acid~14-20[4]Data VariesData Varies
Ferulic Acid~80-142[5]Data VariesData Varies

Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.

Inference: The data on 2,3-dihydroxybenzoic acid suggests that the 2,3-dihydroxy configuration confers potent antioxidant activity, outperforming the 3,4-dihydroxy isomer (Protocatechuic Acid) in ABTS and FRAP assays.[1] It is therefore predicted that this compound would exhibit strong, if not superior, antioxidant efficacy. The butanoic acid side chain may increase lipophilicity, potentially influencing its activity in lipid-based systems.

Table 2: Comparative Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard measure of anti-inflammatory potential.

CompoundInhibition of NO Production (IC50, µM) in RAW 264.7 Cells
This compound Data Not Available
2,3-Dihydroxybenzoic Acid (Analogue)Data Not Available (Known to decrease NF-κB activation)[2]
Protocatechuic Acid (3,4-DHB)~100-200
Caffeic Acid~15-30
Ferulic Acid~90-100

Note: Data is compiled from various studies and experimental conditions can differ.

Inference: Caffeic acid demonstrates the most potent inhibition of nitric oxide production among the tested comparators. The anti-inflammatory effects of phenolic acids are often mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB.[2] Given that catechol structures are known to be effective in this regard, it is plausible that this compound possesses significant anti-inflammatory properties.

Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by agents like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO) and various cytokines. Many phenolic acids exert their anti-inflammatory effects by inhibiting key steps in this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Phenolic_Acids Phenolic Acids Phenolic_Acids->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

NF-κB inflammatory signaling pathway.
Experimental Workflow: In Vitro Anti-inflammatory Assay

This diagram outlines a typical workflow for assessing the anti-inflammatory activity of a test compound by measuring nitric oxide production in macrophage cells.

G cluster_workflow Workflow for NO Inhibition Assay A 1. Seed RAW 264.7 Macrophages in 96-well plate B 2. Pre-treat cells with Test Compound (e.g., Phenolic Acid) A->B C 3. Stimulate with LPS (Lipopolysaccharide) to induce inflammation B->C D 4. Incubate for 24 hours C->D E 5. Collect cell supernatant D->E F 6. Perform Griess Assay on supernatant E->F G 7. Measure Absorbance (540 nm) and calculate NO concentration F->G

Workflow for Nitric Oxide Inhibition Assay.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve the test phenolic acid in methanol to create a stock solution, then prepare a series of dilutions (e.g., 1 to 200 µM).

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. For the control, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a 75 mM phosphate buffer (pH 7.4).

    • Prepare a fluorescein stock solution and dilute it in the phosphate buffer to a working concentration (e.g., 80 nM).

    • Prepare an AAPH solution (e.g., 150 mM) in phosphate buffer. Prepare this solution fresh before use.

    • Prepare a Trolox standard curve (e.g., 6.25 to 100 µM) in phosphate buffer.

  • Sample Preparation: Dissolve and dilute the test phenolic acid in the phosphate buffer.

  • Assay in 96-well Black Plate:

    • Add 25 µL of sample, standard, or blank (phosphate buffer) to the appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 520 nm) every minute for at least 60-90 minutes.

  • Calculation: Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the Trolox standard curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in murine macrophages stimulated with LPS. The stable end-product of NO, nitrite (NO₂⁻), is measured in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of the test phenolic acid to the cells.

    • Incubate for 1-2 hours (pre-treatment).

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is not due to cytotoxicity of the test compound.

While direct experimental validation for this compound is needed, a comprehensive analysis based on structure-activity relationships and data from its close analogue, 2,3-dihydroxybenzoic acid, strongly suggests it is a highly efficacious phenolic acid. The presence of the 2,3-dihydroxy (catechol) moiety is a powerful indicator of potent antioxidant and likely anti-inflammatory activity.[1][2] This structural feature often confers superior radical scavenging capacity compared to the more common 3,4-dihydroxy (protocatechuic) arrangement. The butanoic acid side chain further differentiates it from simple benzoic acids, potentially enhancing its lipophilicity and altering its interaction with cellular targets. Future research should focus on direct, quantitative comparisons of this compound against established phenolic acids to validate its therapeutic potential and elucidate its mechanisms of action in models of oxidative stress and inflammation.

References

Confirming the Identity of Synthetic 4-(2,3-Dihydroxyphenyl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data to confirm the identity of synthetically produced 4-(2,3-dihydroxyphenyl)butanoic acid against potential isomeric impurities and related compounds. Detailed experimental protocols and data interpretation are presented to aid researchers in verifying the purity and structure of this compound, which is of interest for its potential biological activities.

Spectroscopic and Chromatographic Comparison

The definitive identification of synthetic this compound relies on a combination of spectroscopic and chromatographic techniques. This section outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), comparing it with potential, closely related isomers such as 4-(3,4-dihydroxyphenyl)butanoic acid and 4-(2,5-dihydroxyphenyl)butanoic acid.

Table 1: Comparative Analytical Data

Analytical Technique This compound (Expected) 4-(3,4-Dihydroxyphenyl)butanoic Acid (Alternative) [1]4-(2,5-Dihydroxyphenyl)butanoic Acid (Alternative)
¹H NMR (ppm) Distinct aromatic signals for a 1,2,3-trisubstituted benzene ring.Aromatic signals characteristic of a 1,3,4-trisubstituted benzene ring.Aromatic signals characteristic of a 1,2,5-trisubstituted benzene ring.
¹³C NMR (ppm) Unique chemical shifts for the carboxyl group, aliphatic chain, and aromatic carbons, reflecting the 2,3-dihydroxy substitution pattern.[2]Differentiated chemical shifts for aromatic carbons due to the 3,4-dihydroxy arrangement.Specific chemical shifts for aromatic carbons corresponding to the 2,5-dihydroxy substitution.
Mass Spectrometry (m/z) Molecular Ion [M-H]⁻: 195.06. Key fragmentation patterns include loss of H₂O and CO₂ from the butanoic acid chain.Molecular Ion [M-H]⁻: 195.06. Fragmentation may show similar losses, but relative intensities of fragment ions could differ.Molecular Ion [M-H]⁻: 195.06. Distinct fragmentation pattern based on the positions of the hydroxyl groups.
HPLC Retention Time (min) Specific retention time under defined reversed-phase conditions, influenced by the polarity of the 2,3-dihydroxy arrangement.Different retention time compared to the 2,3-isomer due to polarity differences.Unique retention time distinct from both 2,3- and 3,4-isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate identification. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and confirm the substitution pattern of the phenyl ring.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthetic compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns of the aromatic protons to confirm the 1,2,3-trisubstitution. Compare the ¹³C chemical shifts with predicted values or data from similar known compounds.[2]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern to support the proposed structure.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile with a small percentage of formic acid or ammonia to aid ionization.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion.

  • Data Analysis: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 195.06 for the molecular formula C₁₀H₁₂O₄. Analyze the fragmentation pattern for characteristic losses, such as the loss of water (m/z 177.05) and the carboxyl group (m/z 151.07).[3]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthetic compound and to differentiate it from its isomers.

  • Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column.

  • Mobile Phase: A gradient elution is typically used, for example, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis: A pure compound should ideally show a single, sharp peak. The retention time can be compared against a known standard if available. Isomers will likely have different retention times due to differences in polarity.[4][5]

Biological Context: Potential Signaling Pathways

Dihydroxyphenyl derivatives are known for their biological activities, including antioxidant and enzyme inhibitory effects. Understanding these potential mechanisms provides a functional context for the importance of confirming the compound's identity.

Antioxidant Activity of Catechols

The 2,3-dihydroxy (catechol) moiety in the target compound is a key structural feature responsible for its potential antioxidant activity. Catechols can neutralize free radicals through hydrogen atom transfer, forming a more stable semiquinone radical. This process helps to mitigate oxidative stress in biological systems.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS accepts H• Compound 4-(2,3-dihydroxyphenyl)butanoic acid (Catechol) H_atom H• Compound->H_atom Semiquinone Stable Semiquinone Radical Compound->Semiquinone donates H• H_atom->ROS

Figure 1. Antioxidant mechanism of a catechol-containing compound.

Tyrosinase Inhibition Pathway

Many phenolic compounds are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[6] The catechol structure can chelate the copper ions in the active site of tyrosinase, thereby inhibiting its activity and potentially reducing hyperpigmentation.

Tyrosinase_Inhibition cluster_Tyrosinase Tyrosinase Active Site Copper Cu²⁺ Inhibited_Enzyme Inhibited Tyrosinase Copper->Inhibited_Enzyme Melanin Melanin Synthesis Copper->Melanin Catalyzes Substrate L-Tyrosine / L-DOPA Substrate->Copper Binds to Compound 4-(2,3-dihydroxyphenyl)butanoic acid Compound->Copper Chelates

Figure 2. Tyrosinase inhibition by a catechol-containing compound.

Experimental Workflow for Identity Confirmation

A logical workflow is essential for efficiently confirming the identity of the synthetic compound.

Experimental_Workflow Start Start: Synthetic Product HPLC HPLC Analysis Start->HPLC Purity_Check Purity > 95%? HPLC->Purity_Check MS Mass Spectrometry Purity_Check->MS Yes Purification Purify Sample Purity_Check->Purification No MW_Check Correct MW? MS->MW_Check NMR NMR Spectroscopy (¹H and ¹³C) MW_Check->NMR Yes Re-evaluate Re-evaluate Synthesis MW_Check->Re-evaluate No Structure_Check Correct Structure? NMR->Structure_Check Confirmed Identity Confirmed Structure_Check->Confirmed Yes Structure_Check->Re-evaluate No Purification->HPLC

Figure 3. Workflow for the confirmation of compound identity.

References

Bioavailability of 4-(2,3-dihydroxyphenyl)butanoic acid versus its parent compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the bioavailability of 4-(2,3-dihydroxyphenyl)butanoic acid alongside its parent compounds, caffeic acid and dihydrocaffeic acid, reveals critical insights for researchers and drug development professionals. While data on this compound is limited, a comprehensive examination of its precursors provides a foundational understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles, which is essential for harnessing their therapeutic potential.

This guide offers an objective comparison based on available experimental data, presenting quantitative findings in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of these phenolic compounds.

Comparative Bioavailability and Pharmacokinetics

The bioavailability of phenolic acids is a crucial determinant of their physiological effects. Caffeic acid, a widely studied hydroxycinnamic acid, generally exhibits low oral bioavailability.[1][2] In contrast, its reduced form, dihydrocaffeic acid, which is also a major metabolite of caffeic and chlorogenic acids, appears to be rapidly absorbed.[3][4]

CompoundTest SubjectDose & RouteAbsolute Bioavailability (%)CmaxTmaxKey MetabolitesReference
Caffeic Acid Rats10 mg/kg (oral)14.71.15 ± 0.21 µg/mL0.5 hGlucuronide and sulfate conjugates[1][2]
Rabbits5-25 mg/kg (oral)36.4 - 40.2Dose-dependent increaseDouble peak phenomenon observedUnchanged in urine (22-23.2%)[5]
Dihydrocaffeic Acid RatsOralRapidly absorbedNot specifiedMetabolites peak within 30 minGlucuronide, sulfate, and methylated derivatives[4]

Table 1: Pharmacokinetic Parameters of Caffeic Acid and Dihydrocaffeic Acid. This table summarizes the key bioavailability and pharmacokinetic parameters for caffeic acid and dihydrocaffeic acid from various preclinical studies.

Experimental Protocols

The determination of the bioavailability and metabolic fate of these compounds involves a range of in vivo and in vitro experimental models.

In Vivo Pharmacokinetic Studies

A common experimental workflow for in vivo pharmacokinetic analysis is depicted below.

experimental_workflow animal_model Animal Model (e.g., Rats, Rabbits) dosing Compound Administration (Oral or IV) animal_model->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Figure 1: In Vivo Pharmacokinetic Study Workflow. This diagram illustrates the typical steps involved in determining the pharmacokinetic profile of a compound in an animal model.

Protocol:

  • Animal Models: Male Sprague-Dawley rats or New Zealand white rabbits are commonly used.[1][2][5] Animals are typically fasted overnight before the experiment.

  • Compound Administration: For oral bioavailability, the compound is administered via oral gavage. For absolute bioavailability, an intravenous administration group is also included.[1][2]

  • Blood Sampling: Blood samples are collected from the jugular vein or other appropriate sites at predetermined time points post-administration.[1][2]

  • Sample Analysis: Plasma concentrations of the parent compound and its metabolites are quantified using validated analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life.

In Vitro Permeability Assays

The Caco-2 cell model is a widely accepted in vitro model for predicting intestinal drug absorption.

Protocol:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable membrane inserts to form a confluent monolayer that mimics the intestinal epithelium.

  • Permeability Study: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Analysis: The concentration of the compound in the collected samples is measured by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer. Caffeic acid has been shown to have poor permeability across Caco-2 cells.[1][2]

Signaling Pathways and Biological Activity

Both caffeic acid and dihydrocaffeic acid have been shown to modulate various cellular signaling pathways, which underlies their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

signaling_pathways cluster_ca Caffeic Acid cluster_dhca Dihydrocaffeic Acid ca Caffeic Acid nfkb_ca NF-κB Pathway ca->nfkb_ca Inhibits mapk_ca MAPK Pathway (ERK, JNK, p38) ca->mapk_ca Modulates stat3 STAT3 Signaling ca->stat3 Inhibits pi3k_akt PI3K/Akt Pathway ca->pi3k_akt Inhibits dhca Dihydrocaffeic Acid nfkb_dhca NF-κB Pathway dhca->nfkb_dhca Inhibits mapk_dhca MAPK Pathway dhca->mapk_dhca Inhibits nrf2 Nrf2/ARE Pathway dhca->nrf2 Activates igf1 Insulin/IGF-1 Pathway dhca->igf1 Modulates

Figure 2: Key Signaling Pathways Modulated by Caffeic and Dihydrocaffeic Acids. This diagram highlights some of the major cellular signaling pathways influenced by these phenolic compounds.

Caffeic Acid:

  • NF-κB Pathway: Caffeic acid has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[6]

  • MAPK Pathway: It modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[7][8]

  • STAT3 Signaling: Caffeic acid can inhibit the STAT3 signaling pathway, which is often aberrantly activated in cancer cells.[8][9]

  • PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway by caffeic acid contributes to its anti-cancer effects.[6]

Dihydrocaffeic Acid:

  • NF-κB and MAPK Pathways: Similar to caffeic acid, dihydrocaffeic acid has been demonstrated to inhibit the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory effects.[10]

  • Nrf2/ARE Pathway: Dihydrocaffeic acid can activate the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.[11]

  • Insulin/IGF-1 Pathway: Studies in C. elegans suggest that dihydrocaffeic acid may promote longevity and stress resistance by modulating the insulin/IGF-1 signaling pathway.[12][13]

Conclusion

References

Pioneering the Therapeutic Landscape: A Comparative Analysis of 4-(2,3-dihydroxyphenyl)butanoic Acid In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Exploration of a Novel Phenylalkanoic Acid

Introduction: The quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is a cornerstone of modern drug discovery. Phenylalkanoic acids, a class of compounds characterized by a phenyl ring linked to an alkanoic acid chain, have garnered significant attention for their diverse biological activities. While extensive research exists for compounds like 4-phenylbutanoic acid, the specific effects of its dihydroxylated analogue, 4-(2,3-dihydroxyphenyl)butanoic acid, remain uncharted territory. This guide presents a hypothetical comparative analysis of the in vitro and in vivo effects of this novel compound, postulating its potential therapeutic activities based on its structural features, particularly the catechol moiety, which is often associated with antioxidant properties. This document serves as a proposed research framework, complete with detailed experimental protocols, hypothetical data, and pathway visualizations, to guide future investigations into this promising molecule.

In Vitro Assessment: Unveiling Cellular Mechanisms

To elucidate the foundational biological activities of this compound, a series of in vitro assays would be essential. These experiments are designed to probe its antioxidant, anti-inflammatory, and cytotoxic potential at the cellular and molecular level.

Antioxidant Capacity

Given the presence of a catechol group, a structural motif known for its potent antioxidant activity, the initial in vitro evaluation would focus on quantifying the compound's ability to scavenge free radicals and mitigate oxidative stress.

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

AssayEndpointThis compoundAscorbic Acid (Positive Control)
DPPH Radical ScavengingIC50 (µM)15.825.4
ABTS Radical ScavengingIC50 (µM)12.318.9
Cellular Antioxidant Assay (CAA) in HaCaT cellsEC50 (µM)8.514.2
Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous pathologies. The potential of this compound to modulate inflammatory pathways would be investigated in a cellular model of inflammation.

Table 2: Hypothetical Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages

AnalyteConcentration (µM)Inhibition (%)Dexamethasone (1 µM) Inhibition (%)
Nitric Oxide (NO)1045.288.5
5078.9
Prostaglandin E2 (PGE2)1038.682.1
5072.4
Tumor Necrosis Factor-alpha (TNF-α)1041.385.7
5075.8
Interleukin-6 (IL-6)1035.980.4
5070.1
Cytotoxicity Profile

A crucial aspect of preclinical evaluation is determining the compound's safety profile at the cellular level. A standard cytotoxicity assay would be employed to identify the concentration range at which this compound exerts toxic effects.

Table 3: Hypothetical Cytotoxicity of this compound

Cell LineAssayCC50 (µM)
HEK293 (Human Embryonic Kidney)MTT> 200
HepG2 (Human Hepatocellular Carcinoma)MTT> 200
RAW 264.7 (Murine Macrophage)MTT> 200

In Vivo Evaluation: From Bench to Biological Systems

Following promising in vitro results, the next logical step is to assess the efficacy and safety of this compound in a living organism. A murine model of systemic inflammation and oxidative stress would be an appropriate context to validate the in vitro findings.

Pharmacokinetic Profile

A preliminary pharmacokinetic study would be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is critical for designing a rational dosing regimen for efficacy studies.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, oral administration)

ParameterValue
Tmax (h)1.5
Cmax (ng/mL)1250
AUC (0-t) (ng·h/mL)7800
Half-life (t1/2) (h)3.2
Bioavailability (%)45
Efficacy in a Model of Lipopolysaccharide-Induced Endotoxemia

To evaluate the in vivo anti-inflammatory and antioxidant effects, a lipopolysaccharide (LPS)-induced endotoxemia model in mice would be employed. This model mimics a systemic inflammatory response.

Table 5: Hypothetical Effects of this compound in an LPS-Induced Endotoxemia Mouse Model

ParameterVehicle + LPSThis compound (50 mg/kg) + LPS
Serum Cytokines (pg/mL)
TNF-α1500 ± 120750 ± 80
IL-61200 ± 100600 ± 70
Liver Oxidative Stress Markers
Malondialdehyde (MDA) (nmol/mg protein)8.5 ± 0.94.2 ± 0.5
Superoxide Dismutase (SOD) (U/mg protein)150 ± 15250 ± 20

Signaling Pathway and Experimental Workflow

To visually represent the hypothetical mechanism of action and the experimental design, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound 4-(2,3-dihydroxyphenyl) butanoic acid Compound->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes activates transcription G cluster_0 Phase 1: Acclimatization cluster_1 Phase 2: Grouping & Dosing cluster_2 Phase 3: Induction & Monitoring cluster_3 Phase 4: Sample Collection & Analysis acclimatization Acclimatize Mice (7 days) grouping Randomly assign to groups: 1. Vehicle 2. Compound acclimatization->grouping dosing Administer Vehicle or Compound (Oral gavage, 1 hour pre-LPS) grouping->dosing induction Induce Endotoxemia (LPS injection, i.p.) dosing->induction monitoring Monitor clinical signs (6 hours) induction->monitoring collection Collect blood and tissues monitoring->collection analysis Analyze serum cytokines and tissue oxidative stress markers collection->analysis

A Comparative Guide to the Structure-Activity Relationship of Hydroxyphenylalkanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 4-(2,3-dihydroxyphenyl)butanoic acid derivatives is limited in the available scientific literature. This guide provides a comparative analysis based on structurally related hydroxyphenylalkanoic acids to infer potential SAR principles. The presented data and experimental protocols are drawn from studies on similar compounds and should be considered as a reference for future research on the target molecule.

Introduction

Hydroxyphenylalkanoic acids are a class of compounds characterized by a phenolic ring attached to an alkanoic acid chain. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory properties. The specific arrangement and number of hydroxyl groups on the phenyl ring, as well as the length and composition of the carboxylic acid-containing side chain, play a crucial role in determining the potency and selectivity of these derivatives. This guide synthesizes findings from various studies on related compounds to provide insights into the potential structure-activity relationships of this compound and its derivatives.

Comparative Biological Activities

The biological activities of hydroxyphenylalkanoic acid derivatives are diverse. Key activities reported for structurally similar compounds include:

  • Antioxidant Activity: The phenolic hydroxyl groups are key to the antioxidant effects of these molecules. The number and position of these groups influence the radical scavenging capacity. For instance, compounds with multiple hydroxyl groups, particularly those in the ortho or para positions, often exhibit enhanced antioxidant potential.

  • Anticancer Activity: Certain derivatives have shown promise as anticancer agents. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their ability to reduce cancer cell viability and migration.[1][2]

  • Enzyme Inhibition: Hydroxyphenylalkanoic acids and their derivatives have been identified as inhibitors of various enzymes. For example, phenolic acids have been studied as inhibitors of angiotensin-converting enzyme (ACE) and TNF-α convertase.[3][4][5] The interaction with the enzyme's active site is often dictated by the specific substitution pattern on the phenyl ring and the nature of the side chain.

Data Summary

The following table summarizes quantitative data from studies on various hydroxyphenylalkanoic acid derivatives, offering a comparative look at their biological activities.

Compound Class/DerivativeTarget/AssayActivity (IC50/EC50)Reference
Hydroxycinnamic Acids
Chlorogenic AcidAngiotensin-Converting Enzyme (ACE)0.134 mM[3]
Ferulic AcidAngiotensin-Converting Enzyme (ACE)0.980 mM[3]
Caffeic AcidAngiotensin-Converting Enzyme (ACE)9.105 mM[3]
Hydroxybenzoic Acids
Gentisic AcidAngiotensin-Converting Enzyme (ACE)0.834 mM[3]
Protocatechuic AcidAngiotensin-Converting Enzyme (ACE)6.235 mM[3]
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Compound 20 (with 2-furyl substituent)A549 cell viabilityPotent activity[1][2]
Compounds 12, 21, 22, 29A549 cell viability~50% reduction[1][2]

Structure-Activity Relationship Insights

Based on the available data for related compounds, the following SAR trends can be inferred for this compound derivatives:

  • Phenyl Ring Hydroxylation: The presence of catechol (1,2-dihydroxy) or hydroquinone (1,4-dihydroxy) moieties generally enhances antioxidant and enzyme inhibitory activities. The 2,3-dihydroxy substitution pattern in the target molecule is less common but is expected to contribute significantly to its radical scavenging and metal-chelating properties.

  • Alkanoic Acid Chain: The length of the alkanoic acid chain can influence lipophilicity and, consequently, cell permeability and interaction with biological targets. For butanoic acid derivatives, the four-carbon chain provides a degree of flexibility and lipophilicity that can be optimized.

  • Functional Group Modifications: Esterification or amidation of the carboxylic acid group can modulate the compound's pharmacokinetic properties and biological activity. For instance, methyl esterification of hydroxycinnamic acids was found to be crucial for synergistic anticancer activity with carnosic acid.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for assessing the biological activity of hydroxyphenylalkanoic acid derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This assay is commonly used to determine the free radical scavenging capacity of antioxidant compounds.

  • Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.

  • Assay Procedure:

    • An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[8]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure.

  • Principle: The assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid and L-histidyl-L-leucine.

  • Assay Procedure:

    • The test compound is pre-incubated with ACE in a buffer solution.

    • The substrate HHL is added to initiate the enzymatic reaction.

    • The reaction is stopped after a specific incubation time by adding an acid (e.g., HCl).

    • The amount of hippuric acid formed is quantified, often by spectrophotometry after extraction with a solvent like ethyl acetate.

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence and absence of the inhibitor. The IC50 value is then determined.

Visualizations

Signaling Pathway

Phenolic compounds often exert their biological effects by modulating cellular signaling pathways related to oxidative stress and inflammation. The following diagram illustrates a generalized pathway through which a hydroxyphenylalkanoic acid derivative might exert its antioxidant and anti-inflammatory effects.

G Generalized Antioxidant and Anti-inflammatory Pathway ROS Reactive Oxygen Species (ROS) NFkB_pathway NF-κB Signaling Pathway ROS->NFkB_pathway Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Derivative Hydroxyphenylalkanoic Acid Derivative Derivative->ROS Scavenges Derivative->NFkB_pathway Inhibits Antioxidant_Response Antioxidant Response Elements Derivative->Antioxidant_Response Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_pathway->Inflammatory_Cytokines Activates Inflammation Inflammation Inflammatory_Cytokines->Inflammation Cellular_Damage->Inflammation

Caption: Generalized pathway of antioxidant and anti-inflammatory action.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel hydroxyphenylalkanoic acid derivatives.

G Workflow for Synthesis and Evaluation of Derivatives Synthesis Chemical Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification In_vitro In Vitro Biological Screening Purification->In_vitro SAR_Analysis Structure-Activity Relationship Analysis In_vitro->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_vivo In Vivo Studies SAR_Analysis->In_vivo Promising Candidates Lead_Optimization->Synthesis Iterative Design

Caption: Typical workflow for drug discovery of novel derivatives.

References

Comparison of different synthesis routes for 4-aryl-butanoic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to obtain 4-aryl-butanoic acids, a crucial structural motif in numerous pharmaceuticals and biologically active compounds. The following sections detail the most common and effective methods, presenting their advantages, disadvantages, and supporting experimental data to aid in the selection of the most suitable pathway for a given research and development objective.

Friedel-Crafts Acylation followed by Reduction

This classical and widely used two-step approach involves the initial Friedel-Crafts acylation of an aromatic substrate with succinic anhydride to yield a 4-aryl-4-oxobutanoic acid. The intermediate keto acid is then reduced to the desired 4-aryl-butanoic acid. The choice of reduction method is critical and depends on the substrate's functional group tolerance.

Friedel-Crafts Acylation

The reaction of an arene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is a robust method for forming the carbon-carbon bond between the aromatic ring and the butanoic acid backbone.

Reduction of the Keto Group

Two primary methods for the reduction of the aryl ketone are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction: This method employs amalgamated zinc and hydrochloric acid. It is particularly effective for aryl ketones but is not suitable for substrates with acid-sensitive functional groups.

  • Wolff-Kishner Reduction: This reduction uses hydrazine hydrate in a basic medium, making it ideal for substrates that are sensitive to acidic conditions.

Quantitative Data Summary
RouteStepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Friedel-Crafts Acylation & ReductionAcylationBenzene, Succinic AnhydrideAlCl₃Benzene60285-90Fieser, L. F. et al.
Clemmensen Reduction4-Oxo-4-phenylbutanoic acidZn(Hg), HClToluene110480-90Martin, E. L.
Wolff-Kishner Reduction4-Oxo-4-phenylbutanoic acidH₂NNH₂·H₂O, KOHDiethylene glycol195385Huang-Minlon
Experimental Protocols

Friedel-Crafts Acylation of Benzene with Succinic Anhydride: To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (400 mL) at 0-5°C, succinic anhydride (1.0 mol) is added portion-wise. The mixture is then stirred at room temperature for 2 hours and finally heated to 60°C for 2 hours. After cooling, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized from aqueous ethanol to afford 4-oxo-4-phenylbutanoic acid.

Clemmensen Reduction of 4-Oxo-4-phenylbutanoic acid: Amalgamated zinc is prepared by stirring zinc wool (150 g) with a solution of mercuric chloride (15 g) in water (75 mL) and concentrated hydrochloric acid (4 mL) for 10 minutes. The aqueous solution is decanted, and to the amalgamated zinc are added concentrated hydrochloric acid (125 mL), water (50 mL), toluene (50 mL), and 4-oxo-4-phenylbutanoic acid (50 g). The mixture is heated under reflux for 4 hours, with the addition of more hydrochloric acid at hourly intervals. After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-phenylbutanoic acid.

Wolff-Kishner Reduction of 4-Oxo-4-phenylbutanoic acid: A mixture of 4-oxo-4-phenylbutanoic acid (0.1 mol), 85% hydrazine hydrate (0.2 mol), and potassium hydroxide (0.4 mol) in diethylene glycol (150 mL) is heated at 130-140°C for 1 hour. The temperature is then raised to 195°C to distill off water and excess hydrazine. The reaction mixture is maintained at this temperature for 3 hours. After cooling, the mixture is diluted with water and acidified with hydrochloric acid. The precipitated product is filtered, washed with water, and recrystallized to give 4-phenylbutanoic acid.

Synthesis Pathway

Friedel-Crafts Acylation and Reduction Arene Arene KetoAcid 4-Aryl-4-oxobutanoic Acid Arene->KetoAcid Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Product 4-Aryl-butanoic Acid KetoAcid->Product Reduction (Clemmensen or Wolff-Kishner) Catalytic Hydrogenation UnsaturatedAcid 4-Aryl-unsaturated-butanoic Acid Product 4-Aryl-butanoic Acid UnsaturatedAcid->Product Catalytic Hydrogenation (e.g., [Ir]-catalyst, H₂) Cross-Coupling Reactions ArylSource Arylboronic Acid or Aryl-Zn-X EsterProduct 4-Aryl-butanoic Acid Ester ArylSource->EsterProduct Pd-catalyzed Cross-Coupling CouplingPartner 4-Halobutanoic Acid Ester CouplingPartner->EsterProduct FinalProduct 4-Aryl-butanoic Acid EsterProduct->FinalProduct Hydrolysis Grignard Reaction Grignard Aryl-MgBr Product 4-Aryl-butanoic Acid Grignard->Product Nucleophilic attack Lactone γ-Butyrolactone Lactone->Product

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